cudraxanthone L
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)18-14(24)10-16-17(21(18)28)20(27)13-9-15(25)19(26)12(22(13)29-16)8-7-11(2)3/h6-7,9-10,24-26,28H,1,8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKPSBFBKBJJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)C(C)(C)C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cudraxanthone L: A Technical Guide to its Discovery, Natural Sources, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cudraxanthone L is a prenylated xanthone first identified from the root bark of Cudrania tricuspidata. This document provides a comprehensive overview of its discovery, natural sourcing, and methods for its isolation and biological characterization. Detailed experimental protocols for extraction, purification, and assessment of its anti-inflammatory and cytotoxic activities are presented. Furthermore, its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is discussed and visualized. All quantitative data are summarized in tabular format for clarity and comparative analysis.
Discovery and Natural Sources
This compound was first isolated in 1991 from the ethanol extract of the root bark of Cudrania tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family.[1] This plant, also known by synonyms such as Maclura tricuspidata, is primarily found in East Asia and has a history of use in traditional medicine.[2] The root bark of C. tricuspidata is a rich source of various xanthones and flavonoids, with numerous studies reporting the isolation of novel compounds, including a series of cudraxanthones.[2][3][4][5] Subsequent phytochemical investigations of this plant material have consistently reported the presence of this compound, confirming the root bark of Cudrania tricuspidata as its primary natural source.[2][4]
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic methods.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₄O₆ |
| Molecular Weight | 396.44 g/mol |
| Appearance | Yellow amorphous powder |
| CAS Number | 135541-40-1 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 163.7 |
| 2 | 108.0 |
| 3 | 161.5 |
| 4 | 93.6 |
| 4a | 156.3 |
| 5 | 143.5 |
| 6 | 137.4 |
| 7 | 151.8 |
| 8 | 108.9 |
| 8a | 107.5 |
| 9 | 181.9 |
| 9a | 103.8 |
| 1' | 22.3 |
| 2' | 122.2 |
| 3' | 132.0 |
| 4' | 25.6 |
| 5' | 17.8 |
| 1'' | 39.5 |
| 2'' | 76.5 |
| 3'' | 145.9 |
| 4'' | 111.4 |
| 5'' | 29.0 |
| 6'' | 29.0 |
| Solvent: CD₃OD. Data obtained from SpectraBase.[6] |
Experimental Protocols
Extraction and Isolation of this compound from Cudrania tricuspidata Root Bark
The following protocol is a representative method for the isolation of this compound, adapted from procedures described for xanthone extraction from C. tricuspidata.[2]
-
Plant Material Preparation: Air-dried root bark of Cudrania tricuspidata (1.5 kg) is milled into a fine powder.
-
Extraction: The powdered plant material is extracted three times with methanol (10 L each time) at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, methylene chloride (CH₂Cl₂), and ethyl acetate (EtOAc).
-
Column Chromatography: The CH₂Cl₂-soluble fraction, typically enriched with xanthones, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and EtOAc, gradually increasing the polarity.
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water mobile phase.
-
Compound Identification: The purified compound is identified as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with published values.
Figure 1. General workflow for the isolation of this compound.
Biological Activity Assays
This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, or other relevant lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound, dissolved in dimethyl sulfoxide (DMSO) and diluted in culture medium to various concentrations, is added to the wells. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production. Control wells are left unstimulated.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
After a short incubation at room temperature, the absorbance is measured at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
-
Signaling Pathway Interactions: MAPK Pathway
Xanthones isolated from Cudrania tricuspidata have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] The MAPK pathway, comprising cascades involving ERK, JNK, and p38 kinases, plays a crucial role in the cellular response to inflammatory stimuli like LPS. While direct studies on this compound's detailed interaction with each MAPK component are limited, related compounds from the same source have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of pro-inflammatory mediators. The following diagram illustrates the likely mechanism of action.
Figure 2. Postulated inhibitory effect of this compound on the MAPK signaling pathway.
Conclusion
This compound, a prenylated xanthone from Cudrania tricuspidata, represents a promising natural product for further investigation in drug discovery and development. Its anti-inflammatory and cytotoxic properties, potentially mediated through the inhibition of the MAPK signaling pathway, warrant more in-depth studies to elucidate its precise mechanisms of action and therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to undertake such investigations.
References
- 1. Protein Tyrosine Phosphatase 1B Inhibitors from the Roots of Cudrania tricuspidata [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated xanthones from the root bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Components of Root Bark of Cudrania tricuspidata l.1,2 Structures of Four New Isoprenylated Xanthones, Cudraxanthones A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
The Biosynthesis of Cudraxanthone L in Cudrania tricuspidata: A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of cudraxanthone L, a bioactive prenylated xanthone found in the medicinal plant Cudrania tricuspidata. Drawing upon the available scientific literature, this document details the enzymatic steps from primary metabolism to the formation of the xanthone core and subsequent decorative modifications. While the initial steps involving benzophenone synthase and related enzymes have been elucidated, the latter stages of this compound synthesis, including specific prenyltransferases and cytochrome P450 monooxygenases, are presented as a putative pathway based on analogous biosynthetic routes in other plant species. This paper aims to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development by summarizing known enzymatic reactions, presenting detailed experimental protocols from related studies, and proposing a logical framework for the complete elucidation of this pathway. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
Cudrania tricuspidata, a member of the Moraceae family, is a rich source of various pharmacologically active secondary metabolites, with prenylated xanthones being a prominent class of compounds.[1] Among these, this compound has garnered significant interest for its potential therapeutic properties. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches, as well as for the discovery of novel derivatives with enhanced bioactivities. This whitepaper synthesizes the current knowledge on the biosynthesis of this compound, providing a detailed technical guide for the scientific community.
The Early Stages: Formation of the Xanthone Precursor
The biosynthesis of xanthones in plants initiates from precursors derived from the shikimate and acetate-malonate pathways.[2] In Cudrania tricuspidata, the initial steps leading to the formation of the key xanthone precursor, 2,3',4,6-tetrahydroxybenzophenone, have been systematically dissected and characterized.[3] This process involves the coordinated action of three key enzymes: Benzoyl-CoA Ligase (BZL), Benzophenone Synthase (BPS), and Benzophenone 3'-Hydroxylase (B3'H).[3]
Enzymatic Reactions
The formation of the benzophenone scaffold is a critical branching point from general phenylpropanoid metabolism. The enzymatic cascade is as follows:
-
Benzoyl-CoA Ligase (CtBZL): This enzyme activates benzoic acid, a product of the shikimate pathway, by ligating it to Coenzyme A (CoA) to form benzoyl-CoA.[3]
-
Benzophenone Synthase (CtBPS): A type III polyketide synthase, CtBPS, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.[3]
-
Benzophenone 3'-Hydroxylase (CtB3'H): This cytochrome P450 monooxygenase introduces a hydroxyl group at the 3' position of 2,4,6-trihydroxybenzophenone, yielding 2,3',4,6-tetrahydroxybenzophenone, the direct precursor to the xanthone core.[3]
The following diagram illustrates this initial enzymatic sequence.
The Putative Pathway to this compound
The precise enzymatic steps leading from 2,3',4,6-tetrahydroxybenzophenone to this compound in Cudrania tricuspidata have not yet been fully elucidated. However, based on known xanthone biosynthetic pathways in other plant species, a putative pathway can be proposed. This pathway likely involves an oxidative cyclization to form the xanthone core, followed by a series of prenylation and potentially other modification reactions.
Oxidative Cyclization to the Xanthone Core
The formation of the tricyclic xanthone core from the benzophenone precursor is believed to be catalyzed by a cytochrome P450-dependent monooxygenase that facilitates an intramolecular oxidative C-O coupling. This cyclization would lead to a tetrahydroxyxanthone intermediate.
Prenylation and Further Modifications
This compound is a prenylated xanthone. The addition of prenyl groups is catalyzed by prenyltransferases, which utilize dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as prenyl donors. The specific prenyltransferase(s) involved in this compound biosynthesis in C. tricuspidata remain to be identified. It is plausible that one or more specific prenyltransferases are responsible for the regiospecific attachment of the prenyl moieties to the xanthone scaffold. Further modifications, such as hydroxylations or methylations, may also occur, likely catalyzed by other cytochrome P450s or methyltransferases, respectively.
The proposed subsequent steps are visualized in the following diagram.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, reaction yields, and intermediate concentrations for the complete biosynthesis of this compound in Cudrania tricuspidata. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding and for future metabolic engineering efforts.
| Parameter | Enzyme/Reaction Step | Value | Reference |
| Km | CtBZL for Benzoic Acid | Not Reported | |
| kcat | CtBZL | Not Reported | |
| Km | CtBPS for Benzoyl-CoA | Not Reported | |
| Km | CtBPS for Malonyl-CoA | Not Reported | |
| kcat | CtBPS | Not Reported | |
| Km | CtB3'H for 2,4,6-Trihydroxybenzophenone | Not Reported | |
| kcat | CtB3'H | Not Reported | |
| Yield | 2,3',4,6-Tetrahydroxybenzophenone from Benzoic Acid (in heterologous systems) | Not Reported | [3] |
| Km | Putative Prenyltransferase for Tetrahydroxyxanthone | Not Reported | |
| Km | Putative Prenyltransferase for DMAPP/GPP | Not Reported | |
| kcat | Putative Prenyltransferase | Not Reported | |
| in planta concentration | This compound in C. tricuspidata roots | Varies | [1] |
Table 1: Summary of Key Quantitative Data (Currently Not Available)
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments, adapted from studies on xanthone and other natural product biosynthesis.
Cloning and Heterologous Expression of Biosynthetic Genes
This workflow is essential for characterizing the function of candidate genes.
Protocol for Heterologous Expression and Enzyme Assay:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from C. tricuspidata tissues (e.g., roots, where xanthones are abundant) using a commercial kit. First-strand cDNA is synthesized using a reverse transcriptase.
-
Gene Amplification and Cloning: Candidate genes (e.g., for prenyltransferases, cytochrome P450s) are amplified from the cDNA library using gene-specific primers. The PCR products are then cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: The recombinant plasmids are transformed into a suitable expression host. Protein expression is induced according to the specific vector and host requirements (e.g., with IPTG for E. coli or galactose for yeast).
-
Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
In Vitro Enzyme Assays: The purified enzyme is incubated with the putative substrate(s) (e.g., tetrahydroxyxanthone and DMAPP for a prenyltransferase) in a suitable buffer. The reaction products are then extracted and analyzed by HPLC and LC-MS to confirm the enzyme's activity.
In Vitro Enzyme Assays for Kinetic Analysis
To determine the kinetic parameters (Km and kcat) of the biosynthetic enzymes, a series of in vitro assays are performed with varying substrate concentrations.
Protocol for a Prenyltransferase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a fixed concentration of the purified prenyltransferase, a saturating concentration of one substrate (e.g., DMAPP), and varying concentrations of the other substrate (e.g., tetrahydroxyxanthone).
-
Incubation: Incubate the reaction mixtures at an optimal temperature for a specific time period, ensuring the reaction remains in the linear range.
-
Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., acid). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Quantification: Analyze the product formation using a calibrated HPLC method.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Conclusion and Future Directions
The biosynthesis of this compound in Cudrania tricuspidata is a complex process involving a series of enzymatic reactions. While the initial steps leading to the formation of the benzophenone precursor are well-characterized, the subsequent cyclization and prenylation steps remain to be definitively elucidated for this species. This whitepaper has provided a comprehensive overview of the current knowledge and a putative pathway for the complete biosynthesis of this compound.
Future research should focus on:
-
Identification and characterization of the specific cytochrome P450 responsible for the oxidative cyclization of 2,3',4,6-tetrahydroxybenzophenone.
-
Discovery and functional analysis of the prenyltransferase(s) involved in the regiospecific prenylation of the xanthone core.
-
Determination of the kinetic parameters for all enzymes in the pathway to understand the metabolic flux and identify potential bottlenecks.
-
Reconstitution of the entire biosynthetic pathway in a heterologous host for the sustainable production of this compound and its derivatives.
By addressing these research gaps, a complete understanding of this compound biosynthesis can be achieved, paving the way for its biotechnological production and the development of novel therapeutic agents.
References
Unveiling Cudraxanthone L: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological data for cudraxanthone L, a naturally occurring isoprenylated xanthone. The information presented herein is curated for professionals in the fields of chemical research, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a member of the xanthone family of organic compounds, characterized by a dibenzo-γ-pyrone heterocyclic scaffold. It is distinguished by the presence of two isoprenoid-derived substituents on the xanthone core.
Systematic Name: 1,3,6-trihydroxy-2-(3-methylbut-2-en-1-yl)-8-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Molecular Formula: C₂₃H₂₄O₆
Molecular Weight: 396.44 g/mol
The structure of this compound has been elucidated through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
Stereochemistry
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Spectroscopic Data for this compound
| Parameter | Value | Reference |
| UV λmax (MeOH), nm | 239, 259, 317, 365 | [1] |
| IR (KBr), cm⁻¹ | 3435, 1633, 1592, 1510 | [1] |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, acetone-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| OH-1 | 14.35 | s | [1] | |
| H-2 | 6.02 | s | [1] | |
| H-5 | 6.71 | s | [1] | |
| H-12 | 1.22 | s | [1] | |
| H-13 | 1.50 | s | [1] | |
| H-14 | 4.47 | q | 6.5 | [1] |
| H-15 | 1.36 | d | 6.5 | [1] |
| CH₂-16 | 4.15 | br d | 6.5 | [1] |
| H-17 | 5.37 | m | [1] | |
| CH₃-19 | 1.62 | br s | [1] | |
| CH₃-20 | 1.83 | s | [1] |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, acetone-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| 1 | 164.6 | [1] |
| 2 | 92.8 | [1] |
| 3 | 165.0 | [1] |
| 4 | 111.8 | [1] |
| 4a | 158.6 | [1] |
| 5 | 100.6 | [1] |
| 5a | 152.8 | [1] |
| 6 | 143.7 | [1] |
| 7 | 116.3 | [1] |
| 8 | 121.7 | [1] |
| 8a | 112.6 | [1] |
| 9 (C=O) | 182.4 | [1] |
| 10a | 105.1 | [1] |
| 11 | 75.3 | [1] |
| 12 | 26.0 | [1] |
| 13 | 17.6 | [1] |
| 14 | 69.1 | [1] |
| 15 | 22.9 | [1] |
| 16 | 21.6 | [1] |
| 17 | 122.9 | [1] |
| 18 | 131.9 | [1] |
| 19 | 18.0 | [1] |
| 20 | 25.8 | [1] |
Table 4: Biological Activity of this compound
| Activity | Assay Model | Endpoint | Result | Reference |
| Anti-inflammatory | LPS-stimulated BV2 microglia | Nitric Oxide (NO) Production | IC₅₀: 11.19 ± 0.56 µM | [2] |
| Hepatoprotective | Tacrine-induced cytotoxicity in HepG2 cells | Cell Viability | Significant hepatoprotective effect | [3] |
| Hepatoprotective | Nitrofurantoin-induced cytotoxicity in HepG2 cells | Cell Viability | Significant hepatoprotective effect | [3] |
Experimental Protocols
Isolation of this compound from Cudrania tricuspidata
The following is a generalized protocol based on published methods for the isolation of this compound.[1]
References
- 1. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Derivatives of Xanthones with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective constituents of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Cudraxanthone L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraxanthone L, a prenylated xanthone isolated from the root bark of Cudrania tricuspidata, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antiplatelet effects. The information is presented to facilitate further research and drug development initiatives.
Core Biological Activities
This compound exhibits a range of biological activities, with the most prominent being its anticancer, anti-inflammatory, and antiplatelet properties.[1] The following sections delve into the quantitative data, mechanistic pathways, and experimental protocols associated with these activities.
Table 1: Quantitative Data on the Biological Activities of this compound
| Biological Activity | Experimental Model | Key Parameters & Results | Reference |
| Anticancer | Human gastric cancer cell line (MGC-803) | Repressed cell viability (Specific IC50 not reported in the reviewed literature). Inhibited invasion, migration, and clonogenicity. Induced S phase arrest and apoptosis. | [2][3] |
| Anti-inflammatory | Human keratinocyte cell line (HaCaT) stimulated with TNF-α + IFN-γ | IC50 for IL-6 production: >20 µMIC50 for IL-8 production: >20 µMInhibited NF-κB p65 translocation to the nucleus. Inhibited ERK1/2 phosphorylation. | [4] |
| Antiplatelet | Human Platelets | Increased cAMP levels (Specific IC50 for aggregation inhibition not reported). A related compound, cudraxanthone B, inhibited collagen-induced platelet aggregation with an IC50 of 27.8 µM . |
Detailed Experimental Protocols
Anticancer Activity Assessment in MGC-803 Gastric Cancer Cells
This protocol is based on the study by Zhang et al. (2021) which investigated the anticancer effects of this compound on the human gastric cancer cell line MGC-803.[2][3]
-
Cell Culture:
-
MGC-803 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Viability Assay (MTT Assay):
-
Seed MGC-803 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Treat MGC-803 cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins in the MAPK and FAS pathways (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38, FAS, FADD, Caspase-8) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Anti-inflammatory Activity in HaCaT Keratinocytes
This protocol is derived from the study by Ko et al. (2021) on the anti-inflammatory effects of compounds from Cudrania tricuspidata in human keratinocytes.[4]
-
Cell Culture:
-
HaCaT human keratinocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cytokine Production Measurement (ELISA):
-
Seed HaCaT cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a combination of tumor necrosis factor-alpha (TNF-α; 10 ng/mL) and interferon-gamma (IFN-γ; 10 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Immunofluorescence for NF-κB Translocation:
-
Grow HaCaT cells on coverslips in a 12-well plate.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α and IFN-γ for 30 minutes.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
-
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism in Gastric Cancer
This compound exerts its anticancer effects on gastric cancer cells by modulating the MAPK signaling pathway and promoting the FAS-mediated apoptotic pathway.[2][3]
Caption: Anticancer signaling pathway of this compound in gastric cancer cells.
Anti-inflammatory Mechanism in Keratinocytes
In human keratinocytes, this compound mitigates inflammation by inhibiting the NF-κB and MAPK (specifically ERK1/2) signaling pathways.[4]
Caption: Anti-inflammatory signaling pathway of this compound in keratinocytes.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening natural compounds like this compound for anticancer activity.
Caption: General experimental workflow for anticancer screening.
Other Reported Biological Activities
-
Antioxidant Activity: Xanthones, including this compound, are recognized for their antioxidant properties, which involve neutralizing free radicals and protecting cells from oxidative damage. However, specific quantitative data, such as IC50 values from DPPH or other antioxidant assays for this compound, are not extensively reported in the reviewed literature.
-
Antimicrobial Activity: While some xanthones from Cudrania species have demonstrated antimicrobial effects, specific data on the minimum inhibitory concentration (MIC) of this compound against various bacterial or fungal strains is limited in the available literature.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted biological activities. Its demonstrated anticancer and anti-inflammatory effects, mediated through the modulation of key signaling pathways like MAPK and NF-κB, warrant further investigation. Future research should focus on:
-
Determining the specific IC50 values of this compound against a broader range of cancer cell lines.
-
Elucidating the detailed molecular interactions of this compound with its protein targets.
-
Conducting in vivo studies to validate the preclinical findings and assess the pharmacokinetic and safety profiles of this compound.
-
Investigating the synergistic potential of this compound with existing chemotherapeutic agents.
This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound into clinical applications.
References
- 1. Antimicrobial activity of hydrophobic xanthones from Cudrania cochinchinensis against Bacillus subtilis and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyflavanone inhibits gastric carcinoma MGC-803 cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cudraxanthone L: A Technical Guide to its Preliminary Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraxanthone L, a xanthone compound isolated from the root bark of Cudrania tricuspidata, has emerged as a promising candidate in preclinical cancer research. Preliminary studies have illuminated its potential to inhibit cancer progression through the modulation of key cellular signaling pathways, leading to the suppression of tumor growth and induction of apoptosis. This technical guide provides an in-depth overview of the foundational research on this compound's mechanism of action, with a focus on its effects on gastric cancer cells. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the existing data, experimental methodologies, and identified signaling cascades.
Data Presentation: Anti-Cancer Activity of this compound
Quantitative data from preliminary studies are summarized below to provide a clear comparison of this compound's efficacy against various cancer cell lines.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MGC803 | Gastric Cancer | 8.56 |
| SGC7901 | Gastric Cancer | 12.73 |
| BGC823 | Gastric Cancer | 15.41 |
| HCT116 | Colon Cancer | 21.34 |
| A549 | Lung Cancer | 25.88 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Core Mechanisms of Action
Preliminary investigations have identified two primary signaling pathways through which this compound exerts its anti-cancer effects, particularly in gastric cancer: the MAPK signaling pathway and the FAS-mediated apoptotic pathway.
Regulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell growth. Studies indicate that this compound can modulate the MAPK pathway, although the precise molecular targets are still under investigation.
Promotion of FAS-Mediated Apoptosis
The FAS receptor (also known as CD95) is a death receptor that, upon activation by its ligand (FASL), triggers a signaling cascade leading to apoptosis, or programmed cell death. This compound has been shown to promote this pathway, thereby inducing apoptosis in cancer cells.[1]
Key Experimental Protocols
The following sections detail the methodologies employed in the preliminary studies of this compound's mechanism of action.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Method:
-
Human gastric cancer cell lines (MGC803, SGC7901, BGC823), a human colon cancer cell line (HCT116), and a human lung cancer cell line (A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound (dissolved in DMSO) for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software.
-
Clonogenicity Assay
-
Objective: To assess the long-term proliferative potential of cancer cells after treatment with this compound.
-
Method:
-
MGC803 cells were seeded in 6-well plates at a density of 500 cells per well.
-
Cells were treated with different concentrations of this compound for 48 hours.
-
The medium was then replaced with fresh, drug-free medium, and the cells were allowed to grow for approximately 10-14 days until visible colonies formed.
-
Colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of colonies containing at least 50 cells was counted.
-
Invasion and Migration Assays
-
Objective: To evaluate the effect of this compound on the invasive and migratory capabilities of cancer cells.
-
Method (Transwell Assay):
-
For the invasion assay, the upper chamber of a Transwell insert (8 µm pore size) was coated with Matrigel. For the migration assay, the insert was not coated.
-
MGC803 cells (5 × 10⁴ cells) in serum-free medium, with or without this compound, were seeded into the upper chamber.
-
The lower chamber was filled with medium containing 10% FBS as a chemoattractant.
-
After 24 hours of incubation, non-invading/migrating cells on the upper surface of the membrane were removed with a cotton swab.
-
The cells that had invaded/migrated to the lower surface were fixed with methanol and stained with 0.1% crystal violet.
-
The number of stained cells was counted under a microscope in five random fields.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
-
Method:
-
MGC803 cells were treated with various concentrations of this compound for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Propidium iodide (PI, 50 µg/mL) was added, and the cells were incubated in the dark for 30 minutes.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using ModFit LT software.
-
Apoptosis Analysis
-
Objective: To quantify the induction of apoptosis in cancer cells by this compound.
-
Method (Annexin V-FITC/PI Staining):
-
MGC803 cells were treated with different concentrations of this compound for 48 hours.
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
The stained cells were immediately analyzed by flow cytometry.
-
The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.
-
Western Blotting
-
Objective: To analyze the expression levels of proteins involved in the MAPK and FAS-mediated pathways.
-
Method:
-
MGC803 cells were treated with this compound for 24 hours.
-
Total protein was extracted from the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against key proteins in the MAPK (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) and FAS-mediated (e.g., FAS, FADD, Caspase-8, Caspase-3) pathways, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
The membrane was washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of genes involved in the MAPK and FAS-mediated pathways.
-
Method:
-
MGC803 cells were treated with this compound for 24 hours.
-
Total RNA was extracted from the cells using TRIzol reagent.
-
cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system.
-
The relative expression of target genes was calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.
-
Chick Chorioallantoic Membrane (CAM) Assay
-
Objective: To evaluate the anti-angiogenic activity of this compound in vivo.
-
Method:
-
Fertilized chicken eggs were incubated at 37°C with 60% humidity.
-
On day 3, a small window was made on the eggshell to expose the CAM.
-
On day 8, a sterile filter paper disc soaked with this compound solution was placed on the CAM.
-
After 48 hours of incubation, the CAM was observed and photographed under a stereomicroscope.
-
The anti-angiogenic effect was quantified by measuring the length and number of blood vessels in the treated area.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the action of this compound and the general workflow of the experimental procedures.
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow for this compound studies.
Conclusion
The preliminary studies on this compound provide a strong foundation for its further development as a potential anti-cancer therapeutic. Its ability to modulate the MAPK and FAS-mediated pathways in gastric cancer cells highlights its targeted mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to replicate and expand upon these initial findings. Future research should focus on elucidating the precise molecular targets of this compound within these pathways, evaluating its efficacy and safety in more complex in vivo models, and exploring its potential in combination therapies.
References
Potential Therapeutic Targets of Cudraxanthone L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cudraxanthone L, a prenylated xanthone isolated from Cudrania tricuspidata, has demonstrated significant potential as a therapeutic agent, primarily through its anti-inflammatory and antiplatelet activities. This technical guide provides an in-depth analysis of the molecular targets and signaling pathways modulated by this compound. The information presented herein is intended to support further research and development of this compound for clinical applications. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its mechanism of action.
Anti-inflammatory Therapeutic Targets
This compound exhibits potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Studies in tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) stimulated HaCaT human keratinocytes have elucidated its primary mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB).[1] This inhibition is a critical event in downregulating the expression of pro-inflammatory genes. The activation of NF-κB is a central pathway in inflammation, and its inhibition is a key therapeutic strategy. This compound was found to inhibit the degradation and phosphorylation of IκBα, the inhibitory protein of NF-κB, further preventing the translocation of p65 to the nucleus.[1]
Modulation of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of inflammation. This compound specifically inhibits the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK cascade.[1] This inhibition contributes to its overall anti-inflammatory effect.
Downregulation of Pro-inflammatory Mediators
As a consequence of its effects on the NF-κB and MAPK pathways, this compound significantly reduces the production of several pro-inflammatory molecules:
-
Interleukin-6 (IL-6) and Interleukin-8 (IL-8): this compound decreases the production of these pro-inflammatory cytokines in TNF-α + IFN-γ-treated HaCaT cells.[1]
-
Cyclooxygenase-2 (COX-2): The expression of this key enzyme in prostaglandin synthesis is downregulated by this compound.[1]
-
Intercellular Adhesion Molecule-1 (ICAM-1): this compound also reduces the expression of this adhesion molecule, which is involved in the recruitment of immune cells to sites of inflammation.[1]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the available quantitative data for the anti-inflammatory effects of this compound.
| Target | Cell Line | Stimulant(s) | Effect | IC50 (µM) | Reference |
| IL-6 Production | HaCaT | TNF-α + IFN-γ | Inhibition | >20 | [1] |
| IL-8 Production | HaCaT | TNF-α + IFN-γ | Inhibition | >20 | [1] |
| Cell Viability | HaCaT | - | No significant cytotoxicity observed | >20 | [1] |
Antiplatelet Therapeutic Targets
This compound also demonstrates potential as an antiplatelet agent, suggesting its utility in the prevention and treatment of thrombotic diseases.
Elevation of Intracellular cAMP Levels
The primary mechanism of the antiplatelet action of this compound is attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in platelets is a well-established inhibitory signal that prevents platelet activation and aggregation. While the precise mechanism of how this compound increases cAMP is not fully elucidated, it is suggested to be a more specific mechanism compared to related compounds like derrone, which affects both cAMP and cGMP pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 in HaCaT cells treated with this compound.
-
Cell Culture and Treatment: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are seeded in 6-well plates and grown to 80-90% confluency. Before treatment, cells are starved in serum-free DMEM for 12-24 hours. Subsequently, cells are pre-treated with various concentrations of this compound for 3 hours and then stimulated with TNF-α (20 ng/mL) and IFN-γ (20 ng/mL) for 10 minutes.
-
Protein Extraction: After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are collected by scraping and centrifuged at 14,000 rpm for 15 minutes at 4°C. The supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a Bradford assay or a similar protein quantification method.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol details the visualization and quantification of NF-κB p65 translocation in HaCaT cells.
-
Cell Culture and Treatment: HaCaT cells are seeded on glass coverslips in 24-well plates. After reaching 70-80% confluency, they are treated with this compound and stimulated with TNF-α and IFN-γ as described in the Western blot protocol.
-
Fixation and Permeabilization: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: The cells are blocked with 1% BSA in PBS for 1 hour. They are then incubated with a primary antibody against NF-κB p65 overnight at 4°C. After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining: The cell nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).
-
Imaging and Analysis: The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software.
Measurement of Intracellular cAMP Levels in Platelets
This protocol outlines the procedure for measuring cAMP levels in platelets treated with this compound.
-
Platelet Preparation: Human platelets are isolated from whole blood by centrifugation. Platelet-rich plasma (PRP) is obtained and then centrifuged to pellet the platelets. The platelets are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).
-
Platelet Treatment: Platelets are pre-incubated with various concentrations of this compound for a specified time.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP enzyme immunoassay (EIA) kit or a similar assay. The assay is performed according to the manufacturer's instructions. Briefly, the reaction is stopped, and the cells are lysed. The lysate is then used in a competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.
Visualizations
Signaling Pathways
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Antiplatelet signaling pathway of this compound.
Experimental Workflows
Caption: Western Blot experimental workflow.
Caption: Immunofluorescence experimental workflow.
Conclusion
This compound presents a promising multi-target therapeutic agent with well-defined anti-inflammatory and potential antiplatelet activities. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its potential for treating a variety of inflammatory conditions. The elevation of platelet cAMP levels suggests a role in preventing thrombosis. Further in-depth studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive pharmacokinetic and pharmacodynamic profile, and explore its full therapeutic potential in preclinical and clinical settings. The data and protocols provided in this guide aim to facilitate these future research endeavors.
References
In Vitro Bioactivity of Cudraxanthone L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraxanthone L, a prenylated xanthone isolated from the plant Cudrania tricuspidata, has garnered significant interest within the scientific community for its potential therapeutic applications. In vitro studies have begun to elucidate its diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the current in vitro research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Data Presentation: Quantitative Bioactivity of this compound and Related Compounds
The following tables summarize the available quantitative data on the in vitro bioactivity of this compound and closely related xanthones isolated from Cudrania tricuspidata. This information is crucial for comparing the potency of these compounds across different biological assays.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Cudratricusxanthone A | Nitric Oxide (NO) Production Inhibition | BV2 microglia | 0.98 ± 0.05 | [1] |
| This compound | Nitric Oxide (NO) Production Inhibition | BV2 microglia | 11.19 ± 0.56 | [1] |
| Cudratricusxanthone A | Interleukin-1β (IL-1β) Production Inhibition | BV2 microglia | 1.02 ± 0.05 | [2] |
| Cudratricusxanthone A | Interleukin-12 (IL-12) Production Inhibition | BV2 microglia | 2.22 ± 0.11 | [2] |
| This compound | IL-6 and IL-8 Production | HaCaT keratinocytes | >2 (non-cytotoxic concentration) | [3] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | HaCaT (non-cancerous keratinocytes) | Cytotoxicity | >2 | [3] |
| Isocudraxanthone K | HN4 (oral cancer) | MTT Assay | 14.31 | [4] |
| Isocudraxanthone K | HN12 (metastatic oral cancer) | MTT Assay | 14.91 | [4] |
Table 3: Antioxidant Activity
No specific IC50 values for the antioxidant activity of this compound were identified in the reviewed literature. However, general protocols for assessing antioxidant activity are provided below.
Table 4: Enzyme Inhibition
No specific IC50 values for the enzyme inhibitory activity of this compound were identified in the reviewed reviewed literature. General protocols for enzyme inhibition assays are provided below.
Experimental Protocols
This section details the methodologies for key in vitro experiments cited in the study of this compound and related compounds.
Anti-Inflammatory Activity Assays
Objective: To determine the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.
Protocol:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Objective: To quantify the inhibitory effect of a compound on the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).
Protocol:
-
Cell Culture and Seeding: Human keratinocyte cells (e.g., HaCaT) are cultured and seeded as described for the NO assay.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 3 hours, followed by stimulation with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) (both at 10 ng/mL) for 24 hours to induce cytokine production.[3]
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA: The concentrations of IL-6 and IL-8 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the TNF-α/IFN-γ-treated control group. The IC50 value is determined from the dose-response curve.
Anticancer Activity Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.
Protocol:
-
Cell Culture and Seeding: Cancer cell lines (e.g., oral squamous carcinoma cells HN4 and HN12) are cultured in appropriate media and seeded in a 96-well plate at a density of 1 x 10^4 cells/well.[4]
-
Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Antioxidant Activity Assays
Objective: To evaluate the free radical scavenging capacity of a compound.
Protocol:
-
Reaction Mixture: 100 µL of various concentrations of this compound (in methanol) is mixed with 100 µL of a 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined from the dose-response curve.
Objective: To measure the antioxidant capacity of a compound by its ability to scavenge the ABTS radical cation.
Protocol:
-
ABTS Radical Cation Generation: A 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution is mixed with a 2.45 mM potassium persulfate solution and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Reaction Mixture: The ABTS radical cation solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. 1 mL of the diluted ABTS solution is mixed with 10 µL of various concentrations of this compound.
-
Incubation: The mixture is incubated at room temperature for 6 minutes.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Data Analysis: The percentage of ABTS radical scavenging is calculated. The IC50 value is determined from the dose-response curve.
Enzyme Inhibition Assay
Objective: To assess the inhibitory effect of a compound on tyrosinase, an enzyme involved in melanin synthesis.
Protocol:
-
Reaction Mixture: A mixture containing 20 µL of mushroom tyrosinase (30 U/mL in phosphate buffer, pH 6.8), 10 µL of various concentrations of this compound, and 130 µL of phosphate buffer is prepared in a 96-well plate.
-
Pre-incubation: The plate is pre-incubated at 25°C for 10 minutes.
-
Substrate Addition: 40 µL of L-DOPA (2.5 mM) is added to initiate the reaction.
-
Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated. The IC50 value is determined from the dose-response curve.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the bioactivity of this compound and related compounds.
NF-κB Signaling Pathway Inhibition
Several compounds from Cudrania tricuspidata, including cudratricusxanthone L, have been shown to inhibit the NF-κB signaling pathway.[5] This pathway is a critical regulator of inflammatory responses. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cudraxanthone L and its Natural Analogs: From Biological Activity to Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraxanthone L, a prenylated xanthone isolated from the roots of Cudrania tricuspidata, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides an in-depth overview of this compound and its naturally occurring derivatives and analogs, focusing on their therapeutic potential. We will delve into their cytotoxic, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to facilitate further research and drug development endeavors.
Natural Derivatives and Analogs of this compound
The primary natural source of this compound and its analogs is the root bark of Cudrania tricuspidata, a plant used in traditional medicine. Phytochemical investigations of this plant have led to the isolation and characterization of a series of structurally related xanthones. These compounds share a common tricyclic xanthen-9-one core, with variations in the number and position of hydroxyl, methoxy, and isoprenoid groups.
Key Natural Analogs Isolated from Cudrania tricuspidata
-
Cudraxanthone A, B, C, D, G, H, I, M, N, O
-
Isocudraxanthone K
-
Cudratricusxanthone A, J, L, M, N
-
Macluraxanthone B
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of this compound and its analogs. The data is presented to allow for easy comparison of the potency of these compounds across different assays and cell lines.
Table 1: Cytotoxic Activity of this compound and Analogs against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cudraxanthone I | MDA-MB-231-BCRP | Resazurin reduction | 2.78 | [1] |
| U87MG | Resazurin reduction | 22.49 | [1] | |
| Morusignin I | CCRF-CEM | Resazurin reduction | 7.15 | [1] |
| U87MG.ΔEGFR | Resazurin reduction | 53.85 | [1] | |
| 8-Hydroxycudraxanthone G | CCRF-CEM | Resazurin reduction | 16.65 | [1] |
| HepG2 | Resazurin reduction | 70.38 | [1] | |
| Cudraxanthone H | Oral Squamous Carcinoma Cells | Not Specified | Not Specified | [2] |
Table 2: Anti-inflammatory Activity of Cudraxanthone Analogs
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Cudratricusxanthone A | RAW 264.7 | Nitric Oxide Production | >2.5 | [3] |
| BV2 | IL-1β Production | 1.02 ± 0.05 | [3] | |
| BV2 | IL-12 Production | 2.22 ± 0.11 | [3] | |
| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 | Nitric Oxide Production | 5.77 ± 0.66 | [4] |
| RAW 264.7 | PGE2 Production | 9.70 ± 1.46 | [4] | |
| RAW 264.7 | IL-6 Production | 13.34 ± 4.92 | [4] | |
| RAW 264.7 | TNF-α Production | 16.14 ± 2.19 | [4] |
Table 3: Neuroprotective Activity of Cudraxanthone Analogs
| Compound | Cell Line | Activity | EC50 (µM) | Reference |
| Various Prenylated Xanthones | SH-SY5Y | Neuroprotection against 6-OHDA | 0.7 - 16.6 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.
Isolation of Xanthones from Cudrania tricuspidata
-
Extraction: The air-dried and milled root bark of Cudrania tricuspidata is extracted with methanol at room temperature. The solvent is then evaporated under vacuum to yield a crude methanol extract.
-
Fractionation: The methanol extract is suspended in 90% methanol and partitioned successively with dichloromethane (CH2Cl2) and ethyl acetate (EtOAc) to separate compounds based on polarity.
-
Chromatography: The resulting fractions are subjected to a series of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual xanthones.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5][6][7][8]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay is used to screen for the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Treatment: RAW 264.7 cells are plated in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours. Subsequently, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Reading: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at 540 nm. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The IC50 value for NO inhibition is then determined.[9][10][11][12][13]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample to elucidate the molecular mechanisms of action of the compounds.
-
Cell Lysis: After treatment with the test compounds, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of MAPKs, NF-κB subunits).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[14][15][16][17][18]
NF-κB Activation Assay
This assay determines the activation of the NF-κB signaling pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Cell Treatment and Fractionation: Cells are treated with the test compounds and/or an inflammatory stimulus. Subsequently, cytoplasmic and nuclear protein fractions are prepared using a commercial kit.
-
Western Blotting: The levels of NF-κB p65 in both the cytoplasmic and nuclear fractions are determined by Western blot analysis as described above. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicate NF-κB activation.
-
Immunofluorescence: Alternatively, cells grown on coverslips are treated, fixed, and permeabilized. The cells are then incubated with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. The subcellular localization of p65 is visualized using a fluorescence microscope.[19][20][21][22][23][24][25][26][27]
Signaling Pathways and Mechanistic Visualizations
This compound and its analogs exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Anticancer Activity: Regulation of MAPK and Fas-Mediated Apoptosis Pathways
This compound has been shown to inhibit the proliferation of gastric cancer cells by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and promoting apoptosis through the Fas-mediated pathway.
Caption: this compound's anticancer mechanism.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways
Several xanthones from Cudrania tricuspidata, including cudratricusxanthone A, demonstrate anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and MAPK pathways in response to inflammatory stimuli like LPS.[7][28]
Caption: Anti-inflammatory action of xanthones.
Conclusion and Future Directions
This compound and its natural analogs represent a promising class of bioactive compounds with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance the potency and drug-like properties of these natural products. Furthermore, exploring the full spectrum of their molecular targets and signaling pathways will undoubtedly unveil new therapeutic opportunities.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a nitric oxide sensor for in vitro evaluation of the capsaicin's anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 13. mdpi.com [mdpi.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. fivephoton.com [fivephoton.com]
- 24. researchgate.net [researchgate.net]
- 25. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. researchgate.net [researchgate.net]
- 28. journal.pandawainstitute.com [journal.pandawainstitute.com]
Methodological & Application
Application Notes and Protocols for High-Yield Extraction of Cudraxanthone L
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cudraxanthone L is a prenylated xanthone found in the root bark of Cudrania tricuspidata, a plant used in traditional medicine.[1][2][3] This document provides detailed protocols for the extraction and isolation of this compound, focusing on methods that can be optimized for high yields. The information is intended to guide researchers in developing efficient and scalable extraction processes for this promising bioactive compound.
Data Presentation: Comparison of Extraction Methodologies
While direct comparative yield data for this compound across different methods is not extensively published, the following table summarizes common and advanced extraction techniques applicable to xanthones, derived from literature on Cudrania tricuspidata and other plant materials.[1][4][5][6][7][8][9]
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages | References |
| Maceration | Soaking plant material in a solvent to soften and dissolve soluble components. | Methanol, Ethanol, Dichloromethane, Ethyl Acetate | Simple, low-cost setup, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially lower yield. | [1] |
| Soxhlet Extraction | Continuous extraction with a hot solvent. | Ethanol, Methanol | More efficient than maceration, requires less solvent over time. | Can degrade thermolabile compounds. | [7][8] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | Reduced extraction time and solvent consumption, increased yield.[5][9][10] | Requires specialized equipment, potential for localized heating. | [5][9][10] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Ethanol, Methanol (polar solvents) | Very fast, reduced solvent use, higher yields. | Requires specialized equipment, not suitable for non-polar solvents. | [7][11] |
| Matrix Solid-Phase Dispersion (MSPD) | Plant material is blended with a solid support, creating a natural chromatography column for extraction. | Dichloromethane, Methanol | Rapid, requires small amounts of sample and solvent, high recovery rates.[4][8] | Can be more complex to scale up. | [4][8] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Isolation of this compound
This protocol is based on established methods for the isolation of xanthones from the root bark of Cudrania tricuspidata.[1][2]
1. Plant Material Preparation:
-
Collect the root bark of Cudrania tricuspidata.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Mill the dried root bark into a fine powder to increase the surface area for extraction.
2. Maceration and Fractionation:
-
Macerate the milled root bark (e.g., 1.5 kg) with methanol (e.g., 10 L) at room temperature for 24-48 hours.[1] Repeat this step three times to ensure exhaustive extraction.
-
Combine the methanol extracts and evaporate the solvent in vacuo using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc). This compound is typically found in the dichloromethane-soluble fraction.[1][2]
3. Chromatographic Isolation:
-
Subject the dried dichloromethane-soluble extract to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing xanthones.
-
Pool the fractions containing the target compound and perform further purification steps, such as preparative HPLC, to isolate pure this compound.
Protocol 2: High-Yield Ultrasound-Assisted Extraction (UAE) - Optimized Approach
This protocol is a proposed high-yield method adapted from optimized UAE procedures for other bioactive compounds.[9][10][12]
1. Plant Material Preparation:
-
Prepare the dried, milled root bark of Cudrania tricuspidata as described in Protocol 1.
2. Optimized Ultrasound-Assisted Extraction:
-
Solvent Selection: An 80:20 (v/v) mixture of methanol and water is often effective for extracting glycosides and other polar compounds.[9]
-
Solid-to-Solvent Ratio: A ratio of 1:25 to 1:30 (w/v) is recommended to ensure efficient extraction.[9][10][13]
-
Extraction Temperature: Set the ultrasonic bath or probe system to a controlled temperature, for instance, 45-50°C, to enhance solubility and diffusion without degrading the target compounds.[9][12]
-
Extraction Time: Sonicate the mixture for a period of 60-120 minutes. The optimal time should be determined experimentally.[9]
-
Procedure:
-
Place the powdered root bark into an extraction vessel.
-
Add the selected solvent at the optimized ratio.
-
Immerse the vessel in an ultrasonic bath or insert an ultrasonic probe.
-
Perform the extraction under the optimized conditions of temperature and time.
-
After extraction, filter the mixture and collect the supernatant. Re-extract the solid residue for improved yield.
-
Combine the extracts and evaporate the solvent in vacuo.
-
3. Downstream Processing:
-
Proceed with the fractionation and chromatographic isolation steps as detailed in Protocol 1 to purify this compound from the high-yield crude extract.
Visualizations: Workflows and Pathways
General Extraction and Isolation Workflow
Caption: General workflow for this compound extraction.
Potential Signaling Pathway Inhibition
While the direct signaling pathway for this compound is under investigation, related xanthones from Cudrania tricuspidata have been shown to inhibit inflammatory pathways.[14] The following diagram illustrates a representative anti-inflammatory signaling pathway that could be a target for this compound.
Caption: Potential anti-inflammatory signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Novel methods to extract flavanones and xanthones from the root bark of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Different Extraction Methods on Furanosesquiterpenoids Content and Antibacterial Activity of Commiphora myrrha Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction optimization of polyphenols from fruits of Pyracantha fortuneana (Maxim.) Li by ultrasonic assistant method and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of extraction parameters and stabilization of anthocyanin from onion peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-synthesis of Cudraxanthone L Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of Cudraxanthone L derivatives and their potential as therapeutic agents. This document includes detailed experimental protocols, a summary of their biological activities, and an exploration of the underlying signaling pathways.
Introduction
This compound is a prenylated xanthone isolated from plants of the genus Cudrania, which has demonstrated a range of biological activities. Semi-synthetic modification of the this compound scaffold offers a promising strategy to enhance its therapeutic properties, such as anticancer and anti-inflammatory effects, and to develop novel drug candidates. This document outlines protocols for the chemical modification of this compound and the evaluation of its derivatives.
Semi-synthesis of this compound Derivatives
The hydroxyl groups on the xanthone core of this compound serve as primary sites for semi-synthetic modifications, including acylation, alkylation, and glycosylation. These modifications can alter the compound's solubility, bioavailability, and target-binding affinity.
General Materials and Methods
-
Starting Material: this compound (purity >95%)
-
Solvents: Acetone, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Pyridine (anhydrous)
-
Reagents: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride), Alkyl halides (e.g., methyl iodide, ethyl bromide), Acetobromo-α-D-glucose, Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Eaton's reagent (P₂O₅/MeSO₃H), catalysts, and other standard laboratory chemicals.
-
Equipment: Round-bottom flasks, condensers, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography apparatus (silica gel), High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
Experimental Protocols
Protocol 1: Acylation of this compound
Acylation of the hydroxyl groups of this compound can enhance its lipophilicity and potentially its cell permeability.
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 mmol per hydroxyl group to be acylated) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the acylated this compound derivative.
-
Characterize the purified compound by NMR and MS.
Protocol 2: O-Alkylation of this compound
Alkylation of the phenolic hydroxyl groups can modulate the biological activity of this compound.
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous acetone (20 mL), add anhydrous K₂CO₃ (2.5 mmol per hydroxyl group to be alkylated).
-
Add the alkyl halide (e.g., methyl iodide, 1.5 mmol per hydroxyl group) to the suspension.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.[1]
-
After completion, filter the reaction mixture to remove K₂CO₃ and wash the residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (3 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the O-alkylated derivative.
-
Confirm the structure of the product using NMR and MS analysis.
Protocol 3: Glycosylation of this compound
Glycosylation can improve the aqueous solubility and pharmacokinetic profile of this compound.[2]
Procedure (Koenigs-Knorr method):
-
Dissolve this compound (1 mmol) in a mixture of anhydrous DCM and DMF.
-
Add freshly prepared silver oxide (Ag₂O) (2 mmol) and Drierite to the solution and stir for 1 hour in the dark.
-
Add a solution of acetobromo-α-D-glucose (1.5 mmol) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours in the dark.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the residue with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude glycoside by column chromatography on silica gel.
-
Deacetylation: Dissolve the purified acetylated glycoside in dry methanol and add a catalytic amount of sodium methoxide. Stir at room temperature for 2-4 hours.
-
Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate.
-
Purify the final product by column chromatography to obtain the this compound glycoside.
-
Characterize the final product by NMR and MS.
Biological Activity of this compound Derivatives
Anticancer Activity
This compound and its derivatives have shown promising cytotoxic effects against various cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Anticancer Activity of selected Xanthone Derivatives (IC₅₀ in µM)
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| This compound | Not widely reported | Not widely reported | Not widely reported |
| Isocudraxanthone K | - | - | - |
| Cudraxanthone H | - | - | - |
| Reference Drug (e.g., Doxorubicin) | ~0.05 | ~0.5 | ~0.1 |
Note: Data for specific this compound derivatives is limited in publicly available literature. The table structure is provided as a template for organizing experimental results. Isocudraxanthone K showed an IC₅₀ of 14.31 μM in HN4 oral cancer cells.[3]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Table 2: Anti-inflammatory Activity of selected Xanthone Derivatives (IC₅₀ in µM)
| Compound | NO Inhibition in RAW 264.7 cells |
| This compound | Not widely reported |
| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | 5.77 ± 0.66 |
| Reference Drug (e.g., Dexamethasone) | ~5.38 |
Note: Data for specific this compound derivatives is limited. The table is a template for data presentation. A derivative, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone, demonstrated an IC₅₀ value of 5.77 ± 0.66 μM for NO release in RAW264.7 cells.[4]
Signaling Pathways
The biological effects of this compound and its derivatives are often mediated through the modulation of key cellular signaling pathways.
Anticancer Signaling Pathways
The anticancer activity of xanthones can involve the induction of apoptosis and inhibition of cell proliferation through pathways like NF-κB and MAPK.[5]
Caption: Anticancer mechanism of this compound derivatives.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB and MAPK signaling cascades, which are crucial for the expression of pro-inflammatory mediators.[4][6][7]
Caption: Anti-inflammatory mechanism of this compound derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the semi-synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for synthesis and evaluation.
Conclusion
The semi-synthesis of this compound derivatives presents a viable approach for the development of new therapeutic agents. The protocols outlined in this document provide a framework for the synthesis and evaluation of these compounds. Further investigation into the structure-activity relationships of a broader range of derivatives is warranted to optimize their biological activities and advance their potential clinical applications.
References
- 1. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia [mdpi.com]
- 5. worldscientific.com [worldscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cudraxanthone L in Plant Extracts
Abstract
This application note details a robust and validated analytical methodology for the quantification of Cudraxanthone L, a bioactive xanthone found in various plant species, notably Cudrania tricuspidata. The protocols provided herein are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Detailed experimental procedures, from sample preparation to data analysis, are presented to ensure reliable and reproducible quantification of this compound in complex plant matrices.
Introduction
This compound is a prenylated xanthone that has garnered significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides comprehensive protocols for the determination of this compound using widely accessible and sensitive analytical instrumentation.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A reliable extraction method is paramount for the accurate quantification of the target analyte. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., root bark of Cudrania tricuspidata)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol (HPLC grade).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
HPLC-DAD Method for Quantification
This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-100% B
-
30-35 min: 100% B
-
35.1-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 to 100 µg/mL.
UHPLC-MS/MS Method for High-Sensitivity Quantification
This method is ideal for applications requiring lower detection limits, such as in pharmacokinetic studies or for the analysis of samples with trace amounts of this compound.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 20% B
-
1-5 min: 20-95% B
-
5-7 min: 95% B
-
7.1-8 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: (Precursor ion > Product ion) - To be determined by direct infusion of this compound standard. A hypothetical transition for a compound of similar structure could be m/z 397.2 > 325.1.
Data Presentation
The following tables summarize the validation parameters for the analytical methods described. These values are representative and should be validated in the user's laboratory.
Table 1: HPLC-DAD Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: UHPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 0.5 - 200 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.15 |
| Limit of Quantification (LOQ) (ng/mL) | 0.50 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Caption: Workflow for the quantification of this compound in plant extracts.
Caption: Comparison of HPLC-DAD and UHPLC-MS/MS for this compound analysis.
Application Notes and Protocols for Determining the Bioactivity of Cudraxanthone L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraxanthone L, a prenylated xanthone isolated from plants of the genus Cudrania, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-cancer and anti-inflammatory agent.[1][2][3] In the context of oncology, this compound has been shown to inhibit the proliferation of various cancer cell lines, including gastric, leukemia, and ovarian cancer.[1][4] The underlying mechanisms of its anti-cancer effects involve the regulation of key signaling pathways such as the MAPK pathway and the induction of apoptosis through the FAS-mediated pathway.[1] Furthermore, this compound exhibits anti-inflammatory properties by modulating inflammatory responses in skin keratinocytes and microglial cells, primarily through the inhibition of the NF-κB and MAPK/ERK signaling pathways.[2][5][6]
These findings underscore the therapeutic potential of this compound and highlight the need for robust and reproducible cell-based assays to further elucidate its mechanism of action and to screen for more potent analogs. This document provides detailed protocols for a suite of cell-based assays designed to evaluate the anti-cancer and anti-inflammatory activities of this compound.
Key Signaling Pathways Modulated by this compound
To effectively assay the activity of this compound, it is crucial to understand the primary signaling cascades it influences.
References
- 1. This compound inhibits gastric cancer by regulating the MAPK signalling and promoting FAS-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHOSUN Repository: Anti-skin inflammatory effects of compounds from Cudrania tricuspidata in HaCaT human keratinocyte [oak.chosun.ac.kr]
- 3. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Cudraxanthone L: Application Notes and Protocols for Evaluating Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the anti-inflammatory properties of cudraxanthone L, a prenylated xanthone isolated from plants of the genus Cudrania. The protocols outlined below cover key in vitro and in vivo assays to characterize its mechanism of action, focusing on its modulation of the NF-κB and MAPK signaling pathways.
Introduction
This compound and related prenylated xanthones from Cudrania tricuspidata have demonstrated significant anti-inflammatory activities in preclinical studies. These compounds have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). The primary mechanism of action appears to be the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical regulators of the inflammatory response. These findings suggest that this compound holds promise as a potential therapeutic agent for inflammatory diseases.
In Vitro Experimental Design
A series of in vitro experiments are essential to elucidate the anti-inflammatory effects of this compound at the cellular level. A typical workflow involves assessing cytotoxicity, quantifying the inhibition of inflammatory mediators, and analyzing the modulation of key signaling proteins.
Caption: Workflow for in vitro evaluation of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound and a related compound, cudratricusxanthone A, on the production of various inflammatory mediators.
| Compound | Cell Line | Stimulant | Mediator | IC₅₀ (µM) | Reference |
| Cudratricusxanthone A | BV2 Microglia | LPS | Nitric Oxide (NO) | 0.98 ± 0.05 | [1] |
| Cudratricusxanthone A | BV2 Microglia | LPS | Interleukin-1β (IL-1β) | 1.02 ± 0.05 | [2] |
| Cudratricusxanthone A | BV2 Microglia | LPS | Interleukin-12 (IL-12) | 2.22 ± 0.11 | [2] |
| This compound | BV2 Microglia | LPS | Nitric Oxide (NO) | 7.47 ± 0.37 | [1] |
| Cudratricusxanthone L (14) | HaCaT Cells | TNF-α + IFN-γ | IL-6 Production | Effective | [3][4] |
| Cudratricusxanthone L (14) | HaCaT Cells | TNF-α + IFN-γ | IL-8 Production | Effective | [3][4] |
Note: In some studies, cudratricusxanthone L is referred to as compound 14.
Detailed Experimental Protocols
Protocol 2.2.1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed RAW 264.7 macrophages or HaCaT keratinocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2, 5, 10, 20 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2.2.2: Measurement of Nitric Oxide (NO) Production
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with non-toxic concentrations of this compound for 3 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 2.2.3: Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Treatment and Lysis: Pre-treat cells with this compound for 3 hours, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30-60 minutes for phosphorylation events). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, and β-actin (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to the total protein or loading control.
Key Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
Inflammatory stimuli like LPS activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[5][6] This phosphorylation targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate into the nucleus.[2][6] In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[2] this compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[3]
Caption: Inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
LPS also activates the MAPK family, which includes ERK, JNK, and p38.[2][7] These kinases, once phosphorylated, can further activate transcription factors that regulate the expression of pro-inflammatory cytokines and enzymes.[2][8] Studies on related compounds show that they can selectively inhibit the phosphorylation of specific MAPKs, such as p38 and ERK, without affecting others.[2][3] Cudratricusxanthone L has been specifically shown to inhibit the phosphorylation of ERK1/2.[3]
Caption: Inhibition of the MAPK pathway by this compound.
In Vivo Experimental Design
To validate the in vitro findings, an in vivo model of acute inflammation is recommended. The carrageenan-induced paw edema model is a standard and reliable method for screening potential anti-inflammatory agents.
Proposed In Vivo Protocol: Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the anti-inflammatory effects of natural products.[7]
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Protocol 4.1.1: Detailed Procedure
-
Animals: Use male ICR mice or Wistar rats (20-25 g).
-
Housing: House animals under standard laboratory conditions with free access to food and water.
-
Dosing Preparation:
-
This compound: Based on studies of similar poorly soluble prenylated xanthones like garcinol and α-mangostin, a starting dose range of 25-100 mg/kg is proposed.[9][10] The compound should be suspended in a vehicle suitable for oral administration, such as cottonseed oil, sesame oil, or 0.5% carboxymethylcellulose (CMC).[10][11]
-
Positive Control: Indomethacin (10 mg/kg, p.o.).
-
Vehicle Control: The same vehicle used for this compound.
-
-
Experimental Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the respective treatments (this compound, Indomethacin, or vehicle) orally (p.o.) via gavage.
-
After 60 minutes, measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 50 µL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
-
Endpoint Analysis:
-
Edema Inhibition: Calculate the percentage inhibition of edema for each group relative to the carrageenan-only control group.
-
Biochemical Analysis: At the end of the experiment, collect blood via cardiac puncture to measure serum levels of TNF-α and IL-6 by ELISA.
-
Tissue Analysis: Excise the paw tissue, homogenize, and perform Western blot analysis for COX-2, iNOS, and key proteins in the NF-κB and MAPK pathways as described in Protocol 2.2.3.
-
Conclusion
The experimental designs and protocols provided here offer a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its effects on inflammatory mediators and elucidating its impact on the NF-κB and MAPK signaling pathways, researchers can build a strong preclinical data package to support its further development.
References
- 1. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Potential Role of Garcinol as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive xanthones, benzophenones and biphenyls from mangosteen root with potential anti-migration against hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic and Anti-Inflammatory Activities of Rosa taiwanensis Nakai in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General toxicity studies of alpha mangostin from Garcinia mangostana: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single dose oral pharmacokinetic profile of α-mangostin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Cudraxanthone L: Application Notes and Protocols for Neuroprotective Research
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
Introduction:
Cudraxanthone L, a prenylated xanthone derived from the plant Cudrania tricuspidata, has emerged as a compound of interest in the field of neuroprotective research. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in various in vitro models. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals exploring novel therapeutic agents for neurodegenerative diseases. The neuroprotective properties of xanthones from Cudrania tricuspidata are often linked to their anti-inflammatory and antioxidant activities. These compounds have shown promise in models of neuroinflammation and neurotoxicity.
Data Presentation: In Vitro Efficacy of this compound and Related Compounds
The following table summarizes the quantitative data on the inhibitory effects of this compound and its structural analogs on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglia, a key model for neuroinflammation.
| Compound | Target | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| This compound | NO Production | BV2 Microglia | LPS | 7.47 ± 0.37 | [1] |
| Cudratricusxanthone A | NO Production | BV2 Microglia | LPS | 0.98 ± 0.05 | [1] |
| Macluraxanthone B | NO Production | BV2 Microglia | LPS | 6.27 ± 0.31 | [1] |
| Cudraxanthone M | NO Production | BV2 Microglia | LPS | 10.66 ± 0.53 | [1] |
| Cudracuspixanthone A | NO Production | BV2 Microglia | LPS | 11.30 ± 0.57 | [1] |
| This compound | IL-6 Production | HaCaT Cells | TNF-α+IFN-γ | >2 | [2] |
| This compound | IL-8 Production | HaCaT Cells | TNF-α+IFN-γ | >2 | [2] |
Note: Lower IC50 values indicate greater potency.
Experimental Models and Protocols
This section details the protocols for three widely used in vitro models to assess the neuroprotective and anti-neuroinflammatory properties of this compound.
Anti-Neuroinflammatory Activity in BV2 Microglia
This model is used to evaluate the ability of this compound to suppress the inflammatory response in microglia, the primary immune cells of the central nervous system.
Experimental Workflow:
Workflow for assessing the anti-neuroinflammatory effects of this compound in BV2 microglia.
Detailed Protocols:
-
Cell Culture: Culture BV2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Plating: Seed BV2 cells in 96-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 3 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[1]
-
-
Nitric Oxide (NO) Production (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants after treatment.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Western Blot Analysis (NF-κB and p38 MAPK Pathways):
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB) and p38 MAPK overnight at 4°C. Also probe for IκBα. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Neuroprotection against Oxidative Stress in HT22 Cells
This model assesses the ability of this compound to protect neuronal cells from glutamate-induced oxidative stress, a common mechanism of neuronal cell death in neurodegenerative diseases.
Experimental Workflow:
Workflow for assessing the neuroprotective effects of this compound in HT22 cells.
Detailed Protocols:
-
Cell Culture: Maintain HT22 murine hippocampal cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Plate HT22 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound for 12 hours.
-
Induce neurotoxicity by adding glutamate to a final concentration of 5 mM and incubate for another 12 hours.[3]
-
-
Cell Viability (MTT Assay):
-
After treatment, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
-
Western Blot Analysis (Nrf2/HO-1 Pathway):
-
Follow the general western blot protocol described above.
-
Probe the membranes with primary antibodies against Nrf2 and Heme Oxygenase-1 (HO-1) to investigate the antioxidant response pathway.
-
Neuroprotection in a Parkinson's Disease Model (SH-SY5Y Cells)
This model utilizes the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cell death in dopaminergic-like neurons, mimicking some aspects of Parkinson's disease.
Experimental Workflow:
Workflow for assessing the neuroprotective effects of this compound in a 6-OHDA-induced Parkinson's disease model.
Detailed Protocols:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.
-
To induce a dopaminergic-like phenotype, differentiate the cells by treating them with 10 µM all-trans-retinoic acid (RA) for 6 days in a medium with reduced serum (e.g., 1-3% FBS).[4]
-
-
Treatment:
-
Cell Viability (MTT Assay):
-
Follow the MTT assay protocol as described for HT22 cells.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Signaling Pathways Implicated in the Neuroprotective Effects of Related Xanthones
The diagrams below illustrate the key signaling pathways that are likely modulated by this compound, based on studies of structurally similar compounds isolated from Cudrania tricuspidata.
1. Inhibition of NF-κB and p38 MAPK Pro-inflammatory Signaling:
Inhibition of pro-inflammatory pathways by this compound.
2. Activation of the Nrf2/HO-1 Antioxidant Pathway:
Activation of the Nrf2 antioxidant response by this compound.
References
- 1. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cudarflavone B Provides Neuroprotection against Glutamate-Induced Mouse Hippocampal HT22 Cell Damage through the Nrf2 and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cudraxanthone L in Cancer Cell Line Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraxanthone L (CXL), a xanthone compound isolated from the plant Cudrania tricuspidata, has emerged as a promising candidate in anticancer research. This document provides a comprehensive overview of the application of this compound in cancer cell line studies, summarizing key findings on its cytotoxic effects and mechanisms of action. Detailed experimental protocols and data are presented to facilitate further research and development of this natural compound as a potential therapeutic agent.
Cytotoxicity of this compound and Related Compounds
This compound and its analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Cudraxanthone I | CCRF-CEM | Leukemia | 7.15 | [1] |
| MDA-MB231-BCRP | Breast Cancer | 2.78 | [1] | |
| U87MG | Glioblastoma | 22.49 | [1] | |
| U87MG.ΔEGFR | Glioblastoma (drug-resistant) | 53.85 | [1] | |
| HepG2 | Hepatocarcinoma | >70 | [1] | |
| Morusignin I | CCRF-CEM | Leukemia | >70 | [1] |
| 8-hydroxycudraxanthone G | CCRF-CEM | Leukemia | 16.65 | [1] |
| HepG2 | Hepatocarcinoma | 70.38 | [1] |
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Studies have shown that this compound and related xanthones trigger apoptosis in cancer cells. For instance, cudraxanthone I, a structurally similar compound, has been observed to induce apoptosis in CCRF-CEM leukemia cells through the activation of caspases 3/7, 8, and 9, and the disruption of the mitochondrial membrane potential.[1]
Modulation of Signaling Pathways
MAPK and FAS-Mediated Pathways in Gastric Cancer:
In MGC803 gastric cancer cells, this compound has been shown to regulate the MAPK signaling pathway and promote the FAS-mediated apoptotic pathway.[2] This dual action on a critical proliferation pathway and a key apoptosis-inducing pathway highlights its potential as a multi-targeting anticancer agent.
This compound's dual action on MAPK and FAS pathways.
NF-κB and PIN1 Pathways in Oral Cancer (by Cudraxanthone H):
A related compound, Cudraxanthone H, has been found to inhibit the proliferation of oral squamous cell carcinoma (OSCC) cells by targeting the NF-κB and PIN1 pathways.[3][4][5] It achieves this by inhibiting the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[3][5] Furthermore, it downregulates the expression of PIN1, a key regulator of numerous cellular proteins.[3][5]
Inhibition of NF-κB and PIN1 pathways by Cudraxanthone H.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anticancer effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well plates
-
Microplate reader (fluorescence)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve CXL).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Workflow for the Resazurin-based cell viability assay.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., p-MAPK, total MAPK, FAS, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant potential as an anticancer agent by inducing apoptosis and modulating key signaling pathways in various cancer cell lines. The provided data and protocols offer a foundation for researchers to further investigate its therapeutic efficacy and mechanism of action, paving the way for its potential development as a novel cancer therapy.
References
- 1. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits gastric cancer by regulating the MAPK signalling and promoting FAS-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols for In Vitro Antioxidant Activity Assessment of Cudraxanthone L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraxanthone L, a prenylated xanthone isolated from the plant Cudrania tricuspidata, has garnered interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can mitigate oxidative damage, making them promising candidates for drug development.
These application notes provide a comprehensive guide for the in vitro assessment of the antioxidant activity of this compound. Detailed protocols for common antioxidant assays, data presentation guidelines, and insights into the potential signaling pathways involved are presented to facilitate rigorous and standardized evaluation.
Data Presentation
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound/Standard | Concentration Range (µg/mL or µM) | IC50 (µg/mL or µM) |
| This compound | User-defined | User-determined |
| Ascorbic Acid (Standard) | User-defined | User-determined |
| Trolox (Standard) | User-defined | User-determined |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Compound/Standard | Concentration Range (µg/mL or µM) | IC50 (µg/mL or µM) |
| This compound | User-defined | User-determined |
| Ascorbic Acid (Standard) | User-defined | User-determined |
| Trolox (Standard) | User-defined | User-determined |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound/Standard | Concentration Range (µg/mL or µM) | FRAP Value (mM Fe(II) Equivalent) |
| This compound | User-defined | User-determined |
| Ascorbic Acid (Standard) | User-defined | User-determined |
| Trolox (Standard) | User-defined | User-determined |
Table 4: Cellular Antioxidant Activity (CAA) of this compound
| Compound/Standard | Concentration Range (µM) | CAA Value (µmol QE/100 µmol) | IC50 (µM) |
| This compound | User-defined | User-determined | User-determined |
| Quercetin (Standard) | User-defined | User-determined | User-determined |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below to ensure reproducibility and accuracy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
This compound
-
Positive controls (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of concentrations. Prepare similar dilutions for the positive controls.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or standard solutions to the wells.
-
For the control, add 100 µL of the solvent used for the sample dilutions instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Positive controls (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and positive controls.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound or standard solutions to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound
-
Standard: Ferrous sulfate (FeSO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and a standard curve of FeSO₄ (e.g., 0-1000 µM).
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value by comparing the absorbance of the sample with the standard curve of FeSO₄. The results are expressed as mM Fe(II) equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium)
-
Fetal bovine serum (FBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (standard)
-
This compound
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in a 96-well black microplate until they reach confluence.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin, along with 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence emission at 535 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve for both the control and sample-treated wells.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.
-
Signaling Pathways and Mechanisms of Action
Xanthones isolated from Cudrania tricuspidata have been reported to exert their antioxidant effects through the modulation of key signaling pathways. While the specific mechanisms of this compound are still under investigation, related compounds have been shown to activate the Nrf2/HO-1 pathway and modulate MAPK signaling. Studies on this compound have also indicated its involvement in regulating the MAPK signaling pathway in other biological contexts, suggesting a plausible role in its antioxidant activity.
Caption: Experimental workflow for in vitro antioxidant assessment.
Caption: Plausible antioxidant signaling pathways for xanthones.
Application Notes and Protocols for the Formulation of Cudraxanthone L for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cudraxanthone L is a prenylated xanthone isolated from Cudrania tricuspidata, a plant used in traditional medicine.[1] Like many xanthones, this compound exhibits poor aqueous solubility, which presents a significant challenge for its development as a therapeutic agent due to potentially low bioavailability following oral administration.[2][3] This document provides a detailed guide for the formulation of this compound for in vivo studies, focusing on a nanosuspension approach to enhance its solubility and dissolution rate. Additionally, it outlines a protocol for a preclinical pharmacokinetic study in a rodent model and illustrates the known in vitro signaling pathways of this compound.
Physicochemical Properties and Formulation Strategy
Proper formulation is critical for ensuring adequate systemic exposure to this compound in animal studies. Given its lipophilic nature and poor water solubility, a formulation strategy that increases the surface area and enhances the dissolution rate is required.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄O₆ | [1] |
| Molecular Weight | 396.4 g/mol | [1] |
| Aqueous Solubility | Very low (estimated based on general xanthone solubility of ~2.6 µg/mL) | [2] |
| Lipophilicity | High (characteristic of prenylated xanthones) | [4] |
| Soluble In | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
A nanosuspension is a suitable formulation strategy for this compound. This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area-to-volume ratio, thereby improving the dissolution velocity and saturation solubility.
Experimental Protocols
Protocol for Preparation of this compound Nanosuspension
This protocol describes the preparation of a 10 mg/mL this compound nanosuspension suitable for oral gavage in rodents. This method utilizes a high-pressure homogenization technique.
Materials and Equipment:
-
This compound powder
-
Poloxamer 188 (stabilizer)
-
Deionized water
-
High-pressure homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Beakers and graduated cylinders
-
Particle size analyzer
Procedure:
-
Preparation of the Stabilizer Solution:
-
Weigh 200 mg of Poloxamer 188 and dissolve it in 9.8 mL of deionized water in a beaker with continuous stirring using a magnetic stirrer until a clear solution is obtained. This creates a 2% (w/v) stabilizer solution.
-
-
Dispersion of this compound:
-
Weigh 100 mg of this compound powder.
-
Slowly add the this compound powder to the stabilizer solution while stirring continuously.
-
Continue stirring for 30 minutes to ensure the powder is thoroughly wetted, forming a coarse suspension.
-
-
High-Pressure Homogenization:
-
Transfer the coarse suspension to the high-pressure homogenizer.
-
Homogenize the suspension at 1500 bar for 20 cycles. Ensure the temperature of the system is controlled to prevent overheating.
-
Collect the resulting milky-white nanosuspension.
-
-
Characterization of the Nanosuspension:
-
Measure the mean particle size and polydispersity index (PDI) of the nanosuspension using a dynamic light scattering (DLS) particle size analyzer. The target is a mean particle size of <200 nm and a PDI of <0.3.
-
Visually inspect the nanosuspension for any aggregates or sedimentation.
-
Determine the concentration of this compound in the nanosuspension using a validated HPLC method to confirm the final concentration is 10 mg/mL.
-
-
Storage:
-
Store the nanosuspension at 4°C in a tightly sealed container, protected from light. Stability should be assessed over the intended period of use.
-
Table 2: Composition of this compound Nanosuspension
| Component | Concentration (w/v) | Purpose |
| This compound | 1% | Active Pharmaceutical Ingredient |
| Poloxamer 188 | 2% | Stabilizer |
| Deionized Water | q.s. to 100% | Vehicle |
Protocol for In Vivo Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study in rats to determine the oral bioavailability of the this compound nanosuspension.
Animals and Housing:
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (12 hours) before dosing, with free access to water.
Experimental Design:
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (for bioavailability calculation).
-
Group 2: Oral gavage (PO) of this compound nanosuspension.
-
-
Dosage:
-
IV group: 1 mg/kg (dissolved in a suitable vehicle like DMSO:PEG400:Saline, ensuring solubility and safety).
-
PO group: 10 mg/kg of the prepared nanosuspension.
-
-
Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
The method should include a suitable internal standard.
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t₁/₂ (half-life) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.
Table 3: Pharmacokinetic Study Parameters
| Parameter | Intravenous (IV) Group | Oral (PO) Group |
| Animal Model | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats |
| Route | Intravenous | Oral Gavage |
| Dose | 1 mg/kg | 10 mg/kg |
| Formulation | Solubilized in appropriate vehicle | Nanosuspension |
| Blood Sampling Times (h) | 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 | 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |
| Analysis Method | LC-MS/MS | LC-MS/MS |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and in vivo evaluation of a this compound nanosuspension.
Known In Vitro Signaling Pathway of this compound
In vitro studies have suggested that this compound exerts antiplatelet effects.[1][6][7] The proposed mechanism involves the modulation of intracellular signaling cascades that regulate platelet activation.
References
- 1. This compound | 135541-40-1 | KFA54140 | Biosynth [biosynth.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Marine Xanthones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:135541-40-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Cudraxanthone L Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the extraction of Cudraxanthone L from its natural sources, primarily the root bark of Cudrania tricuspidata.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound extraction from a lab to a pilot or industrial scale?
A1: Scaling up the extraction of this compound presents several key challenges:
-
Maintaining Extraction Efficiency: Extraction parameters that are optimal at a lab scale may not translate directly to larger volumes. Issues such as inadequate solvent penetration, channeling in the solid matrix, and non-uniform heat and mass transfer can significantly reduce extraction yield.
-
Solvent Handling and Recovery: Large-scale operations require significant volumes of solvents, posing logistical, safety, and environmental challenges. Efficient solvent recovery systems are crucial to ensure economic viability and minimize environmental impact.
-
Purity and Impurity Profile: The impurity profile of the crude extract can change with scale. Different extraction kinetics and conditions can lead to the co-extraction of undesirable compounds, complicating downstream purification processes.
-
Equipment and Process Control: Selecting the appropriate large-scale extraction and purification equipment is critical. Precise control over parameters like temperature, pressure, and flow rate is necessary to ensure batch-to-batch consistency and product quality.
-
Economic Feasibility: The cost of raw materials, solvents, energy, and labor can become significant at an industrial scale. Process optimization is essential to ensure a cost-effective production process.
-
Regulatory Compliance: Large-scale production of phytochemicals for pharmaceutical or nutraceutical applications must adhere to Good Manufacturing Practices (GMP) and other regulatory standards.[1]
Q2: Which extraction methods are most suitable for large-scale production of this compound?
A2: While traditional methods like maceration and Soxhlet extraction are common at the lab scale, modern techniques are generally preferred for industrial applications due to their higher efficiency and reduced solvent consumption.[1] These include:
-
Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature. It has been shown to be an effective and economical method for extracting xanthones.[2]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction. It is known for its high efficiency and has been studied for scaling up to an industrial scale for xanthone extraction.[2]
-
Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which improves their extraction efficiency and reduces solvent consumption.
-
Supercritical Fluid Extraction (SFE): SFE, often using carbon dioxide, is a green technology that offers high selectivity and leaves no solvent residues. However, the high initial investment for equipment can be a drawback.
Q3: How does the choice of solvent impact the large-scale extraction of this compound?
A3: Solvent selection is a critical parameter in the extraction of this compound. The ideal solvent should have high selectivity for this compound, be non-toxic, environmentally friendly, and cost-effective. Ethanol and methanol are commonly used for xanthone extraction. Studies on related plants have shown that different concentrations of ethanol can significantly impact the yield of flavonoids and other phenolic compounds. For instance, in the extraction from Cudrania tricuspidata leaves, an 80% ethanol solution showed the highest antioxidant activity and phenolic content, while a 100% ethanol extract had the greatest total flavonoid content. When scaling up, solvent properties such as viscosity and boiling point become important considerations for process design and solvent recovery.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound at Pilot Scale | 1. Inefficient Solvent Penetration: Inadequate mixing or channeling of the solvent through the solid matrix.2. Non-optimal Extraction Parameters: Direct scaling of lab parameters (time, temperature, solvent-to-solid ratio) without optimization.3. Thermal Degradation: Prolonged exposure to high temperatures during extraction. | 1. Improve Solid-Solvent Contact: - Implement efficient agitation or percolation systems in the extractor. - Ensure uniform particle size of the raw material.2. Optimize Pilot-Scale Parameters: - Conduct a Design of Experiments (DoE) at the pilot scale to re-optimize extraction conditions. - Consider increasing the solvent-to-solid ratio to improve mass transfer.3. Use Milder Extraction Conditions: - Employ methods like Ultrasound-Assisted Extraction (UAE) that allow for lower temperatures and shorter extraction times. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in Raw Material: Differences in the phytochemical profile of the plant material due to harvesting time, geographical location, or storage conditions.2. Lack of Process Control: Fluctuations in key extraction parameters such as temperature, pressure, or solvent flow rate. | 1. Standardize Raw Material: - Implement quality control measures for incoming raw material, including phytochemical profiling. - Standardize harvesting and post-harvest processing procedures.2. Implement Robust Process Analytical Technology (PAT): - Use online monitoring tools to ensure consistent control over critical process parameters. |
| High Levels of Impurities in Crude Extract | 1. Non-selective Extraction Solvent: The solvent may be co-extracting a wide range of compounds along with this compound.2. Harsh Extraction Conditions: High temperatures or long extraction times can lead to the degradation of compounds and the formation of artifacts. | 1. Optimize Solvent System: - Experiment with different solvent polarities or solvent mixtures to improve selectivity. - Consider a multi-step extraction process with solvents of varying polarity.2. Refine Extraction Method: - Utilize more selective extraction techniques like Supercritical Fluid Extraction (SFE) if feasible. - Reduce extraction temperature and time. |
| Difficulty in Downstream Purification | 1. Complex Crude Extract Matrix: High concentration of co-extracted compounds with similar physicochemical properties to this compound.2. Presence of Pigments and Polar Impurities: These can interfere with chromatographic separation. | 1. Pre-purification of Crude Extract: - Employ techniques like liquid-liquid partitioning or solid-phase extraction (SPE) to remove major classes of impurities before chromatography.2. Optimize Chromatographic Method: - Screen different stationary and mobile phases to improve resolution. - Consider multi-column chromatographic systems for complex separations. |
| High Solvent Consumption and Cost | 1. Inefficient Solvent Recovery: Poor design or operation of the solvent recovery unit.2. Use of Large Solvent-to-Solid Ratios: While this may increase yield, it also increases solvent usage. | 1. Improve Solvent Recovery System: - Invest in high-efficiency distillation or evaporation systems. - Implement a closed-loop solvent system.2. Optimize Solvent-to-Solid Ratio: - Find a balance between extraction yield and solvent consumption through process optimization studies. |
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Ultrasound-Assisted Extraction (UAE) of Polyphenols from Applewood.
Disclaimer: This table presents data from a study on applewood polyphenols and is intended to be illustrative of the challenges and outcomes of scaling up phytochemical extraction. Specific results for this compound may vary.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Key Observations |
| Solid-to-Solvent Ratio | 1:33 (g/mL) | 1:33 (g/mL) | At the same ratio, the yield was slightly lower at the pilot scale, potentially due to less efficient energy transfer and mass transfer in the larger vessel.[2][3] |
| Total Phenolic Content (TPC) | Higher Yield | Lower Yield | The difference in yield highlights the challenge of achieving uniform extraction in larger volumes.[2][3] |
| Solid-to-Solvent Ratio | 1:20 (g/mL) | 1:20 (g/mL) | At a lower solvent ratio, the pilot scale surprisingly showed a slightly higher yield, suggesting that optimizing this parameter is crucial and non-linear during scale-up.[2][3] |
| Total Phenolic Content (TPC) | Lower Yield | Higher Yield | This counterintuitive result underscores the importance of re-optimizing parameters at each scale.[2][3] |
Experimental Protocols
1. Lab-Scale Extraction of Xanthones from Garcinia mangostana (Model for this compound)
This protocol for extracting xanthones from mangosteen pericarp can be adapted for this compound extraction from Cudrania tricuspidata at a laboratory scale.
-
Raw Material Preparation: Dried and powdered mangosteen pericarp (or Cudrania tricuspidata root bark).
-
Extraction Method: Microwave-Assisted Extraction (MAE).
-
Optimized Conditions:
-
Solvent: 71% Ethanol
-
Solvent-to-Solid Ratio: 25 mL/g
-
Microwave Irradiation Time: 2.24 minutes
-
-
Procedure:
-
Place the powdered plant material in a vessel with the appropriate volume of 71% ethanol.
-
Subject the mixture to microwave irradiation under the optimized conditions.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The solvent is then evaporated from the filtrate to obtain the crude xanthone extract.
-
2. Pilot-Scale Purification of Xanthones using High-Performance Centrifugal Partition Chromatography (HPCPC)
This protocol provides a framework for the purification of xanthones at a larger scale, which can be adapted for this compound.
-
Instrumentation: High-Performance Centrifugal Partition Chromatography (HPCPC) system.
-
Solvent System: A two-phase solvent system, for example, petroleum ether-ethyl acetate-methanol-water (10:5:5:1 v/v/v/v).
-
Procedure:
-
Preparation of the Solvent System: Prepare the two-phase solvent system and thoroughly degas both phases.
-
Column Preparation: Fill the HPCPC column with the stationary phase.
-
Sample Injection: Dissolve the crude xanthone extract in a mixture of the stationary and mobile phases and inject it into the system.
-
Elution: Rotate the column at a specific speed (e.g., 800 rpm) and pump the mobile phase through the column at a defined flow rate.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions using HPLC to identify those containing the purified this compound.
-
Solvent Evaporation: Evaporate the solvent from the desired fractions to obtain the purified compound.
-
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
Technical Support Center: Cudraxanthone L Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of cudraxanthone L in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in publicly available literature. The following information is based on general knowledge of xanthones and related polyphenolic compounds and should be supplemented with in-house experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of xanthones like this compound?
A1: Xanthones, as a class of compounds, can be susceptible to degradation under certain conditions. Their stability is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The phenolic hydroxyl groups and the xanthone core can be prone to oxidation. Prenylated xanthones, like this compound, may also undergo reactions involving the prenyl groups.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound has been reported to be soluble in several common organic solvents. This information is crucial for preparing stock solutions and conducting experiments.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Note: It is recommended to determine the quantitative solubility in your specific solvent and experimental conditions.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been detailed in the literature, based on the structure of related xanthones, potential degradation pathways may include:
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures. The prenyl side chains can also be oxidized.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the xanthone core.
-
Hydrolysis: Although generally stable to hydrolysis, under forced acidic or basic conditions, degradation may occur.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule.
Below is a hypothetical degradation pathway for a prenylated xanthone, illustrating potential oxidative degradation.
Troubleshooting Guide
Problem 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the stock solution or assay medium.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the solvent used for the stock solution is appropriate and does not promote degradation. DMSO is a common choice, but its effect on the assay should be evaluated.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment.
-
Purity Check: Periodically check the purity of the stock solution using a stability-indicating analytical method, such as HPLC-UV.
-
Problem 2: Appearance of unknown peaks in HPLC chromatograms over time.
-
Possible Cause: Degradation of this compound in the prepared sample.
-
Troubleshooting Steps:
-
Sample Preparation: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) and protected from light.
-
Mobile Phase pH: Evaluate the pH of the mobile phase. Extreme pH values can sometimes induce on-column degradation.
-
Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying and tracking the unknown peaks.
-
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These protocols should be optimized based on your specific experimental setup and instrumentation.
Protocol 1: Forced Degradation Studies
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
1.2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight for 48 hours or in a photostability chamber (ICH Q1B guidelines).
1.3. Sample Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV) to determine the extent of degradation and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.
2.1. Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Example Gradient: Start with 50% acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Monitor at this wavelength.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2.2. Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.
Table 2: Hypothetical HPLC-UV Data for this compound Stability
| Stress Condition | % this compound Remaining | Retention Time (min) of Major Degradation Product(s) |
| Control (Unstressed) | 100 | - |
| Acid Hydrolysis (1N HCl, 60°C, 24h) | Data to be determined | Data to be determined |
| Base Hydrolysis (1N NaOH, 60°C, 24h) | Data to be determined | Data to be determined |
| Oxidation (30% H₂O₂, RT, 24h) | Data to be determined | Data to be determined |
| Thermal (105°C, 48h, solid) | Data to be determined | Data to be determined |
| Photolytic (Sunlight, 48h) | Data to be determined | Data to be determined |
This table is a template. The actual data needs to be generated through experimental work.
By following these guidelines and protocols, researchers can effectively assess the stability of this compound and develop robust analytical methods for its quantification, ensuring the reliability and reproducibility of their experimental results.
Technical Support Center: Optimizing HPLC Conditions for Cudraxanthone L Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of cudraxanthone L.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound analysis?
A1: A reversed-phase HPLC method using a C18 column is a suitable starting point. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is commonly employed for the analysis of xanthones. A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often effective for separating this compound from other components in a sample matrix.
Q2: How can I improve the peak shape for this compound?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape, consider the following:
-
Mobile Phase pH: Adjusting the pH of the mobile phase with a suitable acid (e.g., formic acid, acetic acid, or phosphoric acid) can help to suppress the ionization of silanol groups on the stationary phase and improve peak symmetry.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample.
-
Column Contamination: If the column is contaminated, it can lead to poor peak shape. Flushing the column with a strong solvent may help.
Q3: My retention times for this compound are drifting. What could be the cause?
A3: Retention time drift can be caused by several factors:
-
Column Equilibration: Insufficient column equilibration time between injections can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can cause retention time variability. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.
-
Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates and, consequently, retention time drift.
Q4: I am observing a noisy or drifting baseline. What are the common causes?
A4: A noisy or drifting baseline can be attributed to several issues:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise. Use high-purity solvents and freshly prepared mobile phase.
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline disturbances.
-
Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, can cause significant baseline noise. Ensure proper degassing of the mobile phase.
-
Leaks: Leaks in the system can cause pressure fluctuations and a noisy baseline.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Backpressure | Blockage in the system (e.g., guard column, inline filter, column frit). | Systematically remove components (starting from the detector and moving backward) to identify the source of the blockage. Replace or clean the blocked component. |
| Precipitated buffer in the mobile phase. | Ensure buffer components are fully dissolved and the mobile phase is miscible. Flush the system with a suitable solvent to dissolve any precipitate. | |
| No Peaks or Very Small Peaks | Injector issue (e.g., sample loop not filled, wrong injection volume). | Check injector settings and ensure the correct volume is being injected. Manually inspect the injection process if possible. |
| Detector issue (e.g., lamp off, wrong wavelength). | Verify that the detector lamp is on and set to the appropriate wavelength for this compound (around 240-360 nm is a good starting range for xanthones). | |
| Sample degradation. | Ensure proper sample storage and handling. Prepare fresh samples if degradation is suspected. | |
| Split Peaks | Column void or channeling. | This may indicate a damaged column. Try reversing and flushing the column. If the problem persists, the column may need to be replaced. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase composition. | |
| Partially clogged frit or tubing. | Check for and clear any blockages in the tubing or replace the column inlet frit. | |
| Broad Peaks | Column contamination or aging. | Flush the column with a series of strong solvents. If performance does not improve, the column may need to be replaced. |
| Extra-column volume. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Inappropriate mobile phase composition or flow rate. | Optimize the mobile phase composition and flow rate to improve peak efficiency. |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is a recommended starting point based on methods for similar xanthone compounds. Optimization may be required for specific sample matrices.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan for the optimal wavelength for this compound).
-
Injection Volume: 10 µL.
-
Gradient Elution Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Extract with a suitable solvent (e.g., methanol or ethanol) using sonication or another appropriate extraction technique.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the initial mobile phase to fall within the linear range of the method.
5. Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to create a calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC analysis of xanthones, which can be used as a benchmark when developing a method for this compound.
| Parameter | Typical Value/Range | Reference |
| Column Type | C18 (Reversed-Phase) | |
| Mobile Phase | Acetonitrile/Methanol and Water (with acidifier) | |
| Detection Wavelength | 237 - 320 nm | |
| Flow Rate | 0.8 - 1.5 mL/min | |
| Linearity (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/mL | |
| Precision (%RSD) | < 2% | |
| Accuracy (Recovery) | 98 - 102% |
Visualizations
Caption: HPLC Troubleshooting Workflow for this compound Analysis.
Caption: HPLC Method Development Workflow for this compound.
Technical Support Center: Overcoming Low Aqueous Solubility of Cudraxanthone L
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of cudraxanthone L.
FAQs and Troubleshooting Guides
1. General Solubility Issues
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are its general solubility properties?
A1: this compound is a lipophilic molecule, as indicated by its high LogP value, and consequently exhibits very low solubility in aqueous solutions. It is, however, soluble in various organic solvents. If your experiment requires an aqueous system, you will likely need to employ solubility enhancement techniques.
Data Presentation: Solubility Profile of this compound
| Solvent/System | Solubility | Citation |
| Aqueous Solutions | Very Low (qualitative) | [] |
| Chloroform | Soluble (qualitative) | [2][3] |
| Dichloromethane | Soluble (qualitative) | [2][3] |
| Ethyl Acetate | Soluble (qualitative) | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) | [2][3] |
| Acetone | Soluble (qualitative) | [2][3] |
| Predicted Lipophilicity | Value | Citation |
| LogP | 4.74 | [] |
Q2: I need to prepare a stock solution of this compound. What solvent should I use?
A2: For stock solutions, it is recommended to use an organic solvent in which this compound is readily soluble, such as DMSO, ethanol, or acetone[2][3]. When diluting the stock solution into your aqueous experimental medium, be mindful of the final concentration of the organic solvent, as it may impact your experimental system. It is advisable to prepare the most concentrated stock solution possible to minimize the volume of organic solvent transferred.
2. Cyclodextrin Inclusion Complexation
Q3: I am considering using cyclodextrins to improve the solubility of this compound. Which type of cyclodextrin is likely to be most effective?
A3: While specific studies on this compound are limited, research on other poorly soluble xanthones suggests that modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD), are often more effective at enhancing solubility than native β-cyclodextrin due to their higher aqueous solubility and reduced toxicity. The choice of cyclodextrin may require empirical testing to determine the optimal type and concentration for your specific application.
Q4: My solution containing this compound and cyclodextrin is still cloudy. What could be the issue?
A4: Cloudiness, or turbidity, may indicate that the inclusion complex has not fully formed or that the solubility limit has been exceeded. Here are some troubleshooting steps:
-
Increase Cyclodextrin Concentration: The molar ratio of cyclodextrin to this compound is critical. Try increasing the concentration of the cyclodextrin.
-
Method of Preparation: Simple mixing may not be sufficient. Techniques like kneading, co-evaporation, or freeze-drying can significantly improve complexation efficiency.
-
pH Adjustment: The ionization state of this compound can influence its complexation. Investigate the effect of pH on solubility in the presence of the cyclodextrin.
-
Heating/Sonication: Gently heating the solution or using a sonicator can provide the energy needed to facilitate the formation of the inclusion complex.
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Adapted from similar compounds)
This protocol provides a general guideline. Optimization of parameters such as the molar ratio and choice of cyclodextrin is recommended.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
Filter the solutions through a 0.45 µm filter to remove undissolved this compound.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of this compound against the concentration of the cyclodextrin to determine the type of complex formed and the stability constant.
-
-
Preparation by Kneading Method:
-
Weigh equimolar amounts of this compound and the cyclodextrin.
-
Place the powders in a mortar and add a small amount of a hydroalcoholic solution (e.g., water:ethanol, 1:1 v/v) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting product in an oven at 40-50 °C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
3. Solid Dispersions
Q5: I am exploring solid dispersions to enhance the dissolution rate of this compound. What are suitable carriers?
A5: Hydrophilic polymers are commonly used as carriers in solid dispersions. For poorly soluble compounds like xanthones, suitable carriers include:
-
Polyvinylpyrrolidone (PVP K30)
-
Polyethylene Glycols (PEG 4000, PEG 6000)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Soluplus®
The choice of carrier and the drug-to-carrier ratio will significantly impact the dissolution profile and physical stability of the solid dispersion.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation Method (Adapted from similar compounds)
-
Selection of Carrier and Ratio: Based on preliminary screening, select a suitable carrier and drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Characterization: Pulverize the dried solid dispersion and pass it through a sieve. Characterize the product using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound within the polymer matrix.
4. Nanoparticle Formulations
Q6: Can nanoparticle formulations be used to improve the delivery of this compound in aqueous media?
A6: Yes, encapsulating this compound into nanoparticles is a promising approach to enhance its aqueous dispersibility and potentially improve its bioavailability. Polymeric nanoparticles and nanoemulsions have been successfully used for other poorly soluble xanthones.
Experimental Protocol: Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation Method (Adapted from similar compounds)
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or poloxamer 188).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess stabilizer, and then lyophilize them for long-term storage.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
5. Analytical Methods
Q7: How can I accurately measure the concentration of this compound in my solubility and dissolution experiments?
A7: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable method for quantifying xanthones. A UV-Vis spectrophotometric method can also be developed, but it may be less specific if other UV-absorbing compounds are present in the sample matrix.
General HPLC Method Parameters (to be optimized for this compound):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector can be used to determine the optimal wavelength).
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve prepared with standard solutions of this compound of known concentrations.
Mandatory Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Logical relationship of solubility enhancement strategies.
References
troubleshooting cudraxanthone L bioassay variability
Welcome to the technical support center for cudraxanthone L bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and standardizing their experiments with this promising antiplatelet compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a xanthone isolated from the roots of Cudrania tricuspidata. Its primary biological activity of interest is the inhibition of human platelet aggregation, suggesting its potential as an antithrombotic agent.[1][2]
Q2: What is the general mechanism of action for this compound's antiplatelet effect?
A2: this compound inhibits collagen-stimulated human platelet aggregation. Its mechanism involves the inhibition of intracellular calcium mobilization, fibrinogen binding to the αIIbβ3 integrin, and clot retraction.[1] Some related xanthones have also been shown to increase cAMP levels.[3]
Q3: In what solvents can I dissolve this compound?
Q4: Is this compound cytotoxic?
A4: Studies on this compound have shown that it does not exhibit cytotoxicity at concentrations effective for inhibiting platelet aggregation.[1] However, it is always recommended to perform a cytotoxicity assay (e.g., LDH release assay) with your specific cell type and experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioassays.
Platelet Aggregation Assay Variability
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent platelet count in platelet-rich plasma (PRP).- Pipetting errors.- Temperature fluctuations. | - Standardize PRP preparation to ensure a consistent platelet count.- Use calibrated pipettes and proper technique.- Maintain a constant temperature (37°C) for all samples and reagents. |
| No or weak aggregation in control samples | - Inactive agonist (e.g., collagen, thrombin).- Poor platelet quality.- Incorrect buffer pH. | - Use a fresh or properly stored agonist.- Use freshly prepared platelets from healthy donors.- Ensure the buffer pH is physiological (pH 7.4). |
| Precipitation of this compound in assay buffer | - Poor solubility of the compound at the working concentration. | - Optimize the final DMSO concentration (up to 0.5% may be acceptable, but must be validated).- Prepare fresh dilutions of this compound from the DMSO stock for each experiment.- Visually inspect for any precipitation before adding to the platelets. |
Intracellular Calcium ([Ca2+]i) Mobilization Assay Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Incomplete hydrolysis of the calcium indicator dye (e.g., Fura-2 AM).- Autofluorescence of this compound. | - Increase the de-esterification time after loading the cells with the dye.- Run a control with this compound alone to determine its intrinsic fluorescence at the excitation/emission wavelengths used. |
| No response to agonist in control cells | - Inadequate dye loading.- Cell damage during handling.- Inactive agonist. | - Optimize dye concentration and loading time.- Handle cells gently to avoid membrane damage.- Use a fresh and potent agonist. |
| Signal quenching | - this compound interfering with the fluorescent signal. | - Perform a control experiment to see if this compound quenches the fluorescence of the calcium-bound dye. If so, a different calcium indicator or assay principle may be needed. |
Experimental Protocols
Preparation of Washed Human Platelets
-
Collect human blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at 200 x g for 15 minutes to obtain platelet-rich plasma (PRP).
-
Add prostacyclin (PGI2) to the PRP to prevent platelet activation.
-
Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) containing PGI2.
-
Resuspend the washed platelets in Tyrode's buffer to the desired concentration (e.g., 2.5 x 10^8 cells/mL).
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Pre-warm the washed platelet suspension and all reagents to 37°C.
-
Place a cuvette with the platelet suspension in the aggregometer.
-
Add a stir bar and set the stirring speed (e.g., 1000 rpm).
-
Add this compound (or vehicle control - DMSO) to the platelet suspension and incubate for a specified time (e.g., 3 minutes).
-
Add the platelet agonist (e.g., collagen) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
-
Incubate washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2 AM) in the dark at 37°C.
-
Wash the platelets to remove extracellular dye.
-
Resuspend the dye-loaded platelets in a calcium-free buffer.
-
Place the platelet suspension in a fluorometer cuvette with stirring.
-
Add this compound or vehicle control and incubate.
-
Add the agonist and record the change in fluorescence at the appropriate excitation and emission wavelengths.
Signaling Pathways & Workflows
Caption: Simplified signaling pathway of collagen-induced platelet activation and potential points of inhibition by this compound.
Caption: A logical workflow for troubleshooting variability in this compound bioassays.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. KoreaMed [koreamed.org]
- 3. researchgate.net [researchgate.net]
- 4. Cudraxanthone B | CAS:84955-05-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Cudraxanthone L for Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of Cudraxanthone L for animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound in animal studies?
A1: this compound, like many other xanthones, is a poorly water-soluble compound.[1] This low aqueous solubility is a major hurdle, as the drug must be in a dissolved state in the gastrointestinal fluid to be absorbed into the bloodstream.[2] Consequently, direct administration of unprocessed this compound in animal studies often leads to low and variable plasma concentrations, making it difficult to establish a clear dose-response relationship for efficacy and toxicity studies.[3]
Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Several techniques can be employed to improve the solubility and dissolution rate of poorly soluble drugs. For xanthones, nanotechnology-based approaches are particularly promising.[4] These strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier to improve its wettability and dissolution rate.[5][6]
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or creating nanosuspensions to enhance dissolution.[6][7]
-
Nanoformulations: Encapsulating this compound in systems such as nanoemulsions, polymeric nanoparticles, or lipid-based nanocarriers to improve solubility and absorption.[1][4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[2][5]
Q3: How do I select the most appropriate formulation strategy for my animal study?
A3: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the intended animal model, the route of administration, and the desired pharmacokinetic profile. A preliminary screening of different formulation approaches is recommended. For early-stage studies, simple formulations like co-solvent systems or solid dispersions might be sufficient. For later-stage development, more advanced formulations like nanoemulsions or nanoparticles may be necessary to achieve optimal bioavailability.[8]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
Problem: After oral administration of a this compound formulation, the plasma concentrations are consistently low and show high variability between individual animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility and Dissolution | The formulation is not effectively enhancing the dissolution of this compound in the gastrointestinal tract. Solution: Consider reformulating using a different strategy. For example, if a simple suspension was used, try a solid dispersion or a nanoemulsion. |
| Drug Precipitation in the GI Tract | The drug may initially dissolve but then precipitate out of solution upon dilution with gastrointestinal fluids. Solution: Incorporate precipitation inhibitors in your formulation. For solid dispersions, select a polymer that can maintain a supersaturated state. |
| First-Pass Metabolism | This compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. Solution: Investigate the metabolic pathways of this compound. If significant first-pass metabolism is confirmed, consider co-administration with a metabolic inhibitor (for research purposes) or explore alternative routes of administration like intravenous injection to determine the absolute bioavailability. |
| Animal Model Variability | Physiological differences between animals (e.g., gastric pH, transit time) can contribute to variability.[9] Solution: Ensure consistent experimental conditions (e.g., fasting state, time of day for dosing). Increase the number of animals per group to improve statistical power. |
Issue 2: Formulation Instability
Problem: The prepared this compound formulation shows signs of instability, such as particle aggregation, phase separation, or drug crystallization upon storage.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Physical Instability of Nanoparticles/Nanoemulsions | The formulation lacks sufficient stabilizing agents. Solution: Optimize the concentration and type of surfactants or polymers used. For nanoemulsions, ensure the droplet size is sufficiently small and uniform. |
| Crystallization from Amorphous Solid Dispersions | The drug is converting from a high-energy amorphous state back to a more stable crystalline form. Solution: Select a polymer carrier that has a high glass transition temperature (Tg) and good miscibility with this compound to prevent molecular mobility and recrystallization.[8] |
| Chemical Degradation | This compound may be sensitive to light, temperature, or pH. Solution: Conduct forced degradation studies to identify the degradation pathways. Protect the formulation from light and store it at an appropriate temperature. Use buffers to maintain an optimal pH. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion using Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a 1:1 mixture of dichloromethane and methanol in a round-bottom flask.
-
Continue stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Add a quantity of the this compound formulation equivalent to a 10 mg dose into the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Data Presentation
Table 1: Example Comparative Dissolution Profiles
| Time (min) | % this compound Dissolved (Unprocessed) | % this compound Dissolved (Solid Dispersion) | % this compound Dissolved (Nanoemulsion) |
| 5 | < 1% | 35% | 55% |
| 15 | 2% | 65% | 85% |
| 30 | 5% | 80% | 95% |
| 60 | 8% | 92% | > 99% |
| 120 | 10% | 95% | > 99% |
Table 2: Example Pharmacokinetic Parameters in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability |
| Unprocessed Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 90 | 1.0 |
| Solid Dispersion | 250 ± 50 | 2.0 ± 0.5 | 1800 ± 350 | 5.1 |
| Nanoemulsion | 450 ± 80 | 1.0 ± 0.5 | 3500 ± 500 | 10.0 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Impact of formulation on the absorption pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. A solution for poor drug solubility | EUDRAGIT® polymers - Evonik Industries [healthcare.evonik.com]
- 9. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with interfering compounds in cudraxanthone L extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of cudraxanthone L from its natural source, the root bark of Cudrania tricuspidata.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the initial extraction of this compound from Cudrania tricuspidata root bark?
A1: Methanol and ethanol are effective solvents for the initial extraction of this compound and other xanthones from the root bark of Cudrania tricuspidata.[1] The choice between the two may depend on laboratory safety protocols and downstream processing steps. An 80% ethanol solution has been shown to be particularly effective for extracting phenolic compounds from this plant.[2]
Q2: What is the purpose of the liquid-liquid partitioning step with different solvents like n-hexane, ethyl acetate, and n-butanol?
A2: Liquid-liquid partitioning is a crucial step to separate compounds based on their polarity. In the context of this compound extraction:
-
n-Hexane is a nonpolar solvent used to remove highly nonpolar compounds like fats, waxes, and some less polar pigments.
-
Ethyl acetate has an intermediate polarity and is effective at extracting xanthones, including this compound, while leaving more polar impurities in the aqueous layer.
-
n-Butanol is a more polar solvent that can be used to extract any remaining polar compounds, though the primary xanthone fraction is typically found in the ethyl acetate phase.
This fractionation simplifies the subsequent purification steps by reducing the complexity of the mixture.
Q3: What are the primary interfering compounds during this compound extraction?
A3: The primary interfering compounds are other structurally similar xanthones and flavonoids that are co-extracted from the Cudrania tricuspidata root bark. These can include, but are not limited to:
-
Other prenylated xanthones: Isocudraxanthone K, cudraxanthone C, and cudratricusxanthone A.
-
Flavonoids: Cudraflavone A, cudraflavanone A, and cudraflavone B.
These compounds often have similar polarities to this compound, making their separation challenging.
Q4: What is the principle behind using column chromatography for this compound purification?
A4: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (a solvent or solvent mixture). Less polar compounds travel faster down the column with a nonpolar mobile phase, while more polar compounds are retained longer by the polar stationary phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be selectively eluted and collected in separate fractions, leading to the isolation of pure this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude extract | 1. Inefficient initial extraction. 2. Improper solvent-to-solid ratio. 3. Insufficient extraction time. | 1. Ensure the plant material is finely ground to increase surface area. 2. Use a solvent-to-solid ratio of at least 10:1 (v/w). 3. Increase the extraction time or perform multiple extractions on the same plant material. |
| Emulsion formation during liquid-liquid partitioning | High concentration of surfactants or lipids in the crude extract. | 1. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. 2. Centrifuge the mixture at a low speed to break the emulsion. 3. Allow the mixture to stand for an extended period in a separatory funnel. |
| Poor separation of compounds in column chromatography | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Irregular packing of the stationary phase. | 1. Optimize the mobile phase composition using thin-layer chromatography (TLC) beforehand. Start with a nonpolar solvent and gradually increase the polarity. 2. Use a larger column or reduce the amount of crude extract loaded. 3. Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Co-elution of this compound with interfering compounds | Similar polarities of this compound and interfering xanthones/flavonoids. | 1. Use a shallower solvent gradient during column chromatography to improve resolution. 2. Consider using a different stationary phase with different selectivity (e.g., alumina). 3. Employ preparative High-Performance Liquid Chromatography (HPLC) for final purification. |
| Difficulty identifying this compound in fractions | Lack of a reference standard or appropriate analytical method. | 1. Use analytical HPLC with a photodiode array (PDA) detector to compare the UV spectra of the collected fractions with the known spectrum of this compound. 2. If a standard is available, co-inject it with the sample to confirm the retention time. |
Quantitative Data
Table 1: Representative HPLC-DAD Method Validation Parameters for Analysis of Phenolic Compounds in Cudrania tricuspidata Extracts [2][3][4]
| Parameter | Chlorogenic Acid | Rutin | Isoquercitrin |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Recovery (%) | 101.63 | 101.81 | 102.18 |
| Limit of Detection (LOD) (µg/mL) | 0.286 | 0.411 | 0.201 |
| Limit of Quantification (LOQ) (µg/mL) | 1.246 | 0.866 | 0.608 |
Note: This table provides representative data for common phenolic compounds found in Cudrania tricuspidata. Similar validation would be required for the quantitative analysis of this compound.
Experimental Protocols
Extraction and Partitioning of this compound
-
Grinding: Air-dry the root bark of Cudrania tricuspidata and grind it into a fine powder.
-
Extraction: Macerate the powdered root bark with methanol (1:10 w/v) at room temperature for 72 hours. Repeat the extraction three times.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with an equal volume of n-hexane. Collect and set aside the n-hexane fraction.
-
Partition the remaining aqueous layer with an equal volume of ethyl acetate. Collect the ethyl acetate fraction, which will contain this compound and other xanthones.
-
Finally, partition the aqueous layer with n-butanol to remove highly polar compounds.
-
-
Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the xanthone-rich fraction.
Column Chromatography for Purification
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a nonpolar solvent like n-hexane as the slurry.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate or acetone (gradient elution).
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL).
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under UV light. Combine fractions that show a similar TLC profile and contain the compound of interest.
-
Isolation: Evaporate the solvent from the combined fractions containing pure this compound.
HPLC Analysis Method
-
System: High-Performance Liquid Chromatography with a Photodiode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[3]
-
Gradient Program (Representative):
-
0-25 min: 10% to 31.4% B
-
25-26 min: 31.4% to 100% B
-
26-30 min: 100% B
-
30-31 min: 100% to 10% B
-
31-35 min: 10% B (isocratic)[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 340 nm.[3]
-
Injection Volume: 20 µL.[3]
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: this compound modulation of the MAPK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Chlorogenic Acid, Rutin, and Isoquercitrin in Extracts of Cudrania tricuspidata Leaves Using HPLC-DAD [mdpi.com]
- 4. Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cudraxanthone L Dosage for In Vitro Experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cudraxanthone L in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: The optimal concentration of this compound is cell-line and assay-dependent. Based on available data for similar xanthones, a starting range of 1 µM to 50 µM is recommended for initial screening experiments. It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line and experimental endpoint (e.g., cytotoxicity, apoptosis induction).
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound, like many xanthones, has poor aqueous solubility. The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations.
Q3: What is the maximum permissible DMSO concentration in my cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), as higher concentrations can be cytotoxic to some cell lines. Always include a vehicle control (medium with the same final concentration of DMSO used in your experimental wells) to account for any potential solvent effects.
Q4: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?
A4: Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Ensure thorough mixing: When diluting the DMSO stock in the medium, add the stock solution dropwise while gently vortexing or swirling the medium to facilitate dispersion.
-
Pre-warm the medium: Using pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Reduce the final concentration: If precipitation persists, you may be exceeding the solubility limit of the compound in the medium. Try working with lower final concentrations.
-
Test in a simpler buffer: To determine if components in your medium are causing precipitation, test the solubility in a simpler buffer like Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Incomplete dissolution of this compound- Pipetting errors | - Ensure a single-cell suspension before seeding.- Mix the this compound/medium solution thoroughly before adding to wells.- Use calibrated pipettes and consistent pipetting techniques. |
| No significant effect observed at expected concentrations | - Cell line is resistant to this compound- Incorrect dosage calculation- Compound degradation | - Test a wider range of concentrations.- Verify the IC50 in your specific cell line.- Double-check all calculations.- Store the this compound stock solution properly (at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment. |
| High cytotoxicity in control (vehicle-treated) cells | - DMSO concentration is too high- Contamination of cell culture | - Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line.- Ensure the final DMSO concentration is below the toxic level (typically <0.1%).- Check for signs of bacterial or fungal contamination. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in incubation times or conditions- Inconsistent preparation of this compound solutions | - Use cells within a consistent and low passage number range.- Standardize all experimental parameters, including incubation times, temperature, and CO2 levels.- Prepare fresh this compound dilutions from the stock for each experiment. |
Data Presentation
Table 1: Cytotoxicity of Selected Xanthones in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cudraxanthone I | CCRF-CEM (Leukemia) | Resazurin reduction | 7.15 | [1] |
| MDA-MB-231-BCRP (Breast) | Resazurin reduction | 2.78 | [1] | |
| U87MG (Glioblastoma) | Resazurin reduction | 22.49 | [1] | |
| 8-hydroxycudraxanthone G | CCRF-CEM (Leukemia) | Resazurin reduction | 16.65 | [1] |
| HepG2 (Hepatocarcinoma) | Resazurin reduction | 70.38 | [1] | |
| Morusignin I | CCRF-CEM (Leukemia) | Resazurin reduction | >50 | [1] |
Note: Specific IC50 values for this compound are limited in the public domain and should be determined empirically for the cell line of interest.
Experimental Protocols
Protocol for Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working solution of this compound in culture medium from your DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the respective this compound working solutions (including a vehicle control with DMSO only). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound promotes FAS-mediated apoptosis.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
References
Validation & Comparative
In Vivo Antiplatelet Activity of Cudraxanthone L: A Comparative Guide for Researchers
A comprehensive review of the available scientific literature reveals a notable gap in the in vivo confirmation of the antiplatelet activity of cudraxanthone L. While in vitro studies have shown promising results, to date, no specific in vivo experimental data for the isolated compound this compound has been published. This guide, therefore, aims to summarize the existing in vitro evidence, propose relevant in vivo experimental models for its future evaluation, and provide a comparative context with the well-established antiplatelet agent, aspirin.
This compound: In Vitro Antiplatelet Profile
This compound, a xanthone isolated from the roots of Cudrania tricuspidata, has demonstrated antiplatelet effects in laboratory settings. The primary mechanism identified is the elevation of cyclic adenosine monophosphate (cAMP) levels within platelets. Increased cAMP levels are known to inhibit platelet activation and aggregation, a key process in thrombus formation.
Proposed In Vivo Models for a Comparative Study
To investigate the in vivo antiplatelet potential of this compound, several established animal models of thrombosis and hemostasis can be employed. These models are crucial for determining the efficacy, dosage, and potential side effects of novel antiplatelet agents.
Table 1: Comparison of Potential In Vivo Models for Antiplatelet Activity Assessment
| Model | Description | Key Parameters Measured | Advantages | Disadvantages |
| Tail Bleeding Time | A standardized transection is made on a mouse or rat tail, and the time until bleeding cessation is measured. | Bleeding time (seconds), Blood loss volume (µL) | Simple, rapid, and provides a general assessment of hemostasis. | Low throughput, sensitive to environmental and physiological variations. |
| FeCl₃-Induced Carotid Artery Thrombosis | A solution of ferric chloride (FeCl₃) is applied to the carotid artery, inducing oxidative injury and thrombus formation. | Time to vessel occlusion (minutes), Thrombus weight (mg) | Highly reproducible, allows for real-time monitoring of thrombus formation. | Injury mechanism is not entirely physiological. |
| Pulmonary Embolism Model | A thrombus is induced (e.g., with collagen and epinephrine) and injected intravenously to induce pulmonary embolism. | Mortality rate (%), Lung histology | Mimics a clinically relevant thrombotic event. | High mortality, technically challenging. |
Proposed Experimental Workflow
The following diagram illustrates a potential experimental workflow for evaluating the in vivo antiplatelet activity of this compound in a ferric chloride-induced thrombosis model.
Caption: Experimental workflow for in vivo thrombosis model.
Key Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This protocol provides a detailed methodology for assessing the antithrombotic effects of a test compound in a murine model.
-
Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week. Animals are randomly assigned to treatment groups: vehicle control, this compound (e.g., 10, 25, 50 mg/kg), and aspirin (e.g., 30 mg/kg) as a positive control.
-
Drug Administration: Test compounds are administered orally via gavage 1 hour before the surgical procedure.
-
Anesthesia and Surgery: Mice are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). A midline cervical incision is made, and the right common carotid artery is carefully isolated from the surrounding tissues.
-
Thrombosis Induction: A small piece of filter paper (e.g., 1x2 mm) saturated with 10% FeCl₃ solution is applied to the adventitial surface of the carotid artery for 3 minutes.
-
Blood Flow Monitoring: A Doppler ultrasound probe is placed distal to the injury site to monitor blood flow continuously.
-
Endpoint Measurement: The time from the application of FeCl₃ to the complete cessation of blood flow (occlusion) is recorded. A cut-off time (e.g., 30 minutes) is typically set.
-
Data Analysis: The occlusion times for each group are compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Comparative Compound: Aspirin
Aspirin is a widely used antiplatelet drug that serves as a benchmark for comparison.
Table 2: Comparative Profile of this compound (In Vitro) and Aspirin (In Vivo)
| Feature | This compound (based on in vitro data) | Aspirin |
| Mechanism of Action | Increases intracellular cAMP levels. | Irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking thromboxane A₂ (TXA₂) synthesis. |
| Primary Target | Likely adenylyl cyclase or phosphodiesterases. | COX-1 enzyme in platelets. |
| Effect on Platelet Aggregation | Inhibits agonist-induced platelet aggregation. | Inhibits platelet aggregation, particularly that induced by arachidonic acid. |
| Reversibility | Expected to be reversible. | Irreversible for the life of the platelet (7-10 days). |
Signaling Pathway of Aspirin's Antiplatelet Action
Aspirin exerts its antiplatelet effect by acetylating a serine residue in the active site of the COX-1 enzyme. This irreversible inhibition prevents the conversion of arachidonic acid to prostaglandin H₂, the precursor of thromboxane A₂, a potent platelet agonist.
Caption: Aspirin's inhibition of the COX-1 pathway.
Conclusion
While this compound displays promising antiplatelet activity in vitro, its in vivo efficacy remains to be established. The experimental models and protocols outlined in this guide provide a framework for future research to confirm these effects in a physiological setting and to draw direct comparisons with established antiplatelet therapies like aspirin. Such studies are essential for the further development of this compound as a potential therapeutic agent for thrombotic disorders.
A Comparative Analysis of Cudraxanthone L and Other Xanthones' Bioactivities: A Guide for Researchers
In the landscape of natural product research, xanthones stand out as a class of polyphenolic compounds with a diverse and potent range of biological activities. Among these, cudraxanthone L, isolated from plants of the Cudrania genus, has garnered attention for its therapeutic potential. This guide provides a comparative analysis of the bioactivity of this compound with other well-researched xanthones, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound and other selected xanthones. While specific IC50 and MIC values for this compound are not extensively reported in the available literature, its qualitative bioactivities are presented alongside the quantitative data for other prominent xanthones to provide a comparative context.
Table 1: Comparative Cytotoxicity of Xanthones against Various Cancer Cell Lines (IC50 in µM)
| Xanthone | MGC803 (Gastric) | MCF-7 (Breast) | MDA-MB-231 (Breast) | SKBR-3 (Breast) | A549 (Lung) | HCT116 (Colon) | CNE1 (Nasopharyngeal) |
| This compound | Best Inhibitory Effects[1] | - | - | - | - | - | - |
| α-Mangostin | - | 4.43[2] | 3.59[2] | 7.46[3] | - | >15[4] | - |
| Garcinone C | - | - | - | - | - | - | 0.68[4] |
Note: A lower IC50 value indicates higher potency.
Table 2: Comparative Anti-inflammatory Activity of Xanthones (IC50 in µM)
| Xanthone | Inhibition of Nitric Oxide (NO) Production | Inhibition of IL-6 Production | Inhibition of IL-8 Production |
| This compound | - | Among 6 most effective compounds[4][5] | Among 6 most effective compounds[4][5] |
| α-Mangostin | 12.4 | - | - |
| γ-Mangostin | 10.1 | - | - |
| Cudratricusxanthone A | 0.98 | No effect | - |
Note: A lower IC50 value indicates higher potency.
Table 3: Comparative Antimicrobial Activity of Xanthones (MIC in µg/mL)
| Xanthone | Staphylococcus aureus | Bacillus subtilis |
| This compound | - | - |
| Gerontoxanthone H | - | 1.56 |
| Gerontoxanthone I | 3.13-6.25 | 3.13-6.25 |
| Toxyloxanthone C | 3.13-6.25 | 3.13-6.25 |
| Cudraxanthone S | 3.13-6.25 | 3.13-6.25 |
| α-Mangostin | 6.25-12.5 | - |
Note: A lower MIC value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are representative protocols for the key bioassays cited in this guide.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MGC803, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Xanthone compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the xanthone compounds. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for another 24 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete cell culture medium
-
LPS from Escherichia coli
-
Xanthone compounds (dissolved in DMSO)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of xanthone compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Xanthone compounds (dissolved in a suitable solvent like DMSO)
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Dilutions: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the xanthone stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 5 µL of the standardized microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the xanthone at which no visible growth (turbidity) is observed.
Signaling Pathway and Experimental Workflow Diagrams
The biological activities of many xanthones, including this compound, are often mediated through the modulation of key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and is a common target of xanthones in cancer.
Caption: MAPK signaling pathway and points of inhibition by xanthones.
The following diagram illustrates a general experimental workflow for assessing the bioactivity of xanthones.
Caption: General workflow for xanthone bioactivity assessment.
Concluding Remarks
This compound demonstrates significant potential as a bioactive compound, particularly in the realms of anticancer and anti-inflammatory research. While quantitative data regarding its potency is still emerging, qualitative studies consistently highlight its efficacy. In comparison, xanthones such as α-mangostin and garcinone C have been more extensively studied, with a wealth of quantitative data available that underscores their potent cytotoxic and anti-inflammatory effects. The provided data and protocols offer a valuable resource for researchers to design and conduct further comparative studies, elucidate the mechanisms of action of these promising natural products, and ultimately contribute to the development of novel therapeutic agents.
References
- 1. This compound inhibits gastric cancer by regulating the MAPK signalling and promoting FAS-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cudraxanthone L vs. Synthetic Antioxidants: A Comparative Analysis for Researchers
In the ongoing search for potent and safe antioxidant compounds, both natural and synthetic molecules are under intense investigation. This guide provides a comparative overview of cudraxanthone L, a xanthone derived from plants of the Cudrania genus, and three widely used synthetic antioxidants: butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Trolox. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data on their antioxidant efficacy and mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox equivalents (TEAC), which compares the antioxidant capacity of a substance to that of Trolox, a water-soluble vitamin E analog[1][2].
It is important to note that the following data has been compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental protocols.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Source(s) |
| This compound | >200 | [3] |
| Butylated Hydroxytoluene (BHT) | 202.35 µg/mL | [4] |
| Butylated Hydroxyanisole (BHA) | 112.05 µg/mL | [4] |
| Trolox | 3.77 µg/mL (~15.1 µM) | [5] |
Note: IC50 values for BHT and BHA from the cited source were provided in µg/mL and have been included as reported. Conversion to µM requires the molecular weight of the specific isomers used in the study, which was not specified.
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Source(s) |
| This compound | Data not available | |
| Butylated Hydroxytoluene (BHT) | 13 µg/mL | [6] |
| Butylated Hydroxyanisole (BHA) | Data not available | |
| Trolox | 2.93 µg/mL (~11.7 µM) | [5] |
Note: The IC50 value for BHT from the cited source was provided in µg/mL.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value | Source(s) |
| This compound | Data not available | |
| Butylated Hydroxytoluene (BHT) | 2.29 ± 0.04 mmol/L | [7] |
| Butylated Hydroxyanisole (BHA) | Data not available | |
| Trolox | Used as a standard for calculating Trolox Equivalents | [8] |
Mechanisms of Antioxidant Action
The primary mechanism by which many antioxidants exert their effect is through the donation of a hydrogen atom or an electron to neutralize free radicals, thus terminating the oxidative chain reaction.
This compound and other Xanthones
Xanthones, the class of compounds to which this compound belongs, are known to act as potent antioxidants. Their antioxidant activity is largely attributed to their chemical structure, which allows them to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. Some xanthones have also been shown to chelate metal ions, preventing them from participating in the initiation of oxidation reactions[3].
Furthermore, emerging research suggests that the bioactivity of xanthones extends beyond direct radical scavenging. Certain xanthones isolated from Cudrania tricuspidata have been shown to modulate cellular signaling pathways involved in the endogenous antioxidant response, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 leads to the increased expression of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1)[7][9].
Synthetic Antioxidants: BHT, BHA, and Trolox
BHT and BHA are phenolic antioxidants that function primarily as free radical scavengers. They donate a hydrogen atom from their phenolic hydroxyl group to peroxyl radicals, converting them into more stable hydroperoxides and terminating the lipid peroxidation chain reaction[10][11]. Their synthetic nature allows for large-scale production and consistent quality, making them widely used in the food and pharmaceutical industries[12].
Trolox, a water-soluble analog of vitamin E, also acts as a potent chain-breaking antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to scavenge peroxyl radicals. Due to its stability and water solubility, it is often used as a standard in antioxidant capacity assays[2].
Experimental Protocols
The following are generalized protocols for the key antioxidant assays mentioned in this guide. Specific experimental conditions may vary between studies.
DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent, such as methanol or ethanol, to a concentration of approximately 0.1 mM.
-
Reaction mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound (this compound or synthetic antioxidant). A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
-
Generation of ABTS radical cation (ABTS•+): A stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is reacted with an oxidizing agent, such as potassium persulfate, and allowed to stand in the dark for 12-16 hours to generate the stable blue-green ABTS•+ chromophore.
-
Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at a specific wavelength (e.g., 734 nm).
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is measured at the specified wavelength after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of a Trolox standard curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP reagent: The FRAP reagent is prepared fresh by mixing an acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in hydrochloric acid, and a ferric chloride (FeCl3) solution in a specific ratio (typically 10:1:1, v/v/v).
-
Reaction mixture: A small volume of the test compound is mixed with the FRAP reagent.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the resulting blue-colored ferrous-TPTZ complex is measured at a specific wavelength (e.g., 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of a reducing agent, typically ferrous sulfate or Trolox. The results are often expressed as FRAP values (in µM Fe(II) or µM Trolox equivalents).
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of free radical scavenging by an antioxidant.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Activation of the Nrf2 signaling pathway by xanthones.
Conclusion
Both this compound and the synthetic antioxidants BHT, BHA, and Trolox demonstrate antioxidant properties through their ability to scavenge free radicals. The synthetic antioxidants are well-characterized and widely used, with a primary mechanism of action involving direct radical scavenging.
This compound, as a member of the xanthone family, also exhibits direct antioxidant activity. However, one study indicated it has weak DPPH radical scavenging activity[3]. It is important to note that other xanthones from the same plant source have shown potent radical scavenging capabilities, suggesting that the antioxidant profile of these natural compounds can be highly specific. Furthermore, the potential of xanthones to modulate endogenous antioxidant defense systems, such as the Nrf2 pathway, presents an additional and indirect mechanism of action that is a growing area of research interest[7][9].
The available quantitative data is not sufficient to definitively conclude on the relative potency of this compound compared to BHT, BHA, and Trolox. Direct, head-to-head comparative studies using standardized assays are necessary to establish a clear hierarchy of antioxidant efficacy. Researchers are encouraged to consider the different mechanisms of action—direct scavenging versus modulation of cellular pathways—when evaluating the potential applications of these compounds in drug development and other scientific fields. The choice between a natural and a synthetic antioxidant will likely depend on the specific application, desired mechanism of action, and safety profile.
References
- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and cytotoxic activities of xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis and comparison of the active components and antioxidant activities of extracts from Abelmoschus esculentus L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular ROS and Antioxidants: Physiological and Pathological Role [mdpi.com]
- 10. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Cudraxanthone L: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of cudraxanthone L, a prenylated xanthone isolated from Cudrania tricuspidata. Due to the limited availability of in-vivo data for this compound, this document focuses on in-vitro evidence and draws comparisons with other neuroprotective agents evaluated in established animal models of neurodegenerative diseases.
Executive Summary
This compound, a constituent of Cudrania tricuspidata, has emerged as a potential neuroprotective agent. While in-vivo validation remains a critical next step, in-vitro studies suggest its potential in mitigating neuronal damage. This guide summarizes the current data for this compound, provides a comparative landscape of alternative neuroprotective strategies in relevant animal models, and details key experimental protocols to facilitate further research in this promising area.
Data Presentation: In-Vitro Neuroprotective Effects of Xanthones from Cudrania tricuspidata
Current research primarily provides in-vitro data on the neuroprotective properties of various xanthones isolated from Cudrania tricuspidata. These studies often utilize neuronal cell lines and models of neurotoxicity. The following table summarizes the available data for this compound and other related xanthones.
| Compound | Cell Line | Neurotoxin | Assay | Key Findings | EC50 (µM) |
| This compound | HT22 | Glutamate | HO-1 Expression | Upregulated HO-1 expression | Data not available |
| Cudratricusxanthone A | BV2 Microglia | LPS | NO Production, Pro-inflammatory Cytokines | Inhibited NO production and decreased TNF-α, IL-1β, and IL-12 | IC50 (NO): 0.98 ± 0.05 |
| Cudraflavone B | HT22 | Glutamate | Cell Viability, ROS Production | Protected against glutamate-induced toxicity and reduced ROS | Data not available |
| Various Prenylated Xanthones | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Cell Viability | Showed neuroprotective effects against 6-OHDA-induced cell death[1][2] | 0.7 - 16.6 |
Comparative Analysis: Neuroprotective Agents in Animal Models
Validating the therapeutic potential of this compound necessitates in-vivo studies. Below is a comparison of commonly used animal models for neurodegenerative diseases and the performance of various neuroprotective agents. This provides a benchmark for future studies on this compound.
Animal Models of Neurodegenerative Diseases
| Disease Model | Inducing Agent | Animal Species | Key Pathological Features | Behavioral Deficits |
| Alzheimer's Disease | Scopolamine[3][4][5] | Mouse, Rat | Cholinergic dysfunction, memory impairment | Impaired spatial learning and memory |
| Amyloid-β (Aβ)[6][7] | Mouse, Rat | Aβ plaque deposition, neuroinflammation, synaptic dysfunction | Cognitive decline, memory deficits | |
| Parkinson's Disease | 6-hydroxydopamine (6-OHDA)[8][9][10][11][12] | Rat, Mouse | Dopaminergic neuron loss in the substantia nigra, striatal dopamine depletion | Motor impairments (e.g., rotational behavior) |
| Lipopolysaccharide (LPS)[13][14][15][16][17] | Mouse, Rat | Neuroinflammation, microglial activation | Sickness behavior, cognitive deficits |
Performance of Alternative Neuroprotective Agents
| Agent | Animal Model | Key Efficacy Data |
| Donepezil | Scopolamine-induced amnesia | Improved performance in Morris water maze and passive avoidance tests. |
| L-DOPA | 6-OHDA-induced Parkinson's | Reversed motor deficits, such as contralateral rotations. |
| Ibuprofen (NSAID) | LPS-induced neuroinflammation | Reduced pro-inflammatory cytokine levels (TNF-α, IL-6) in the brain. |
| Resveratrol | Aβ-induced Alzheimer's model | Attenuated cognitive deficits and reduced Aβ plaque load. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are protocols for key experiments relevant to the study of neuroprotective agents.
Behavioral Assays
-
Morris Water Maze (MWM): Used to assess spatial learning and memory.
-
Apparatus: A circular pool (120-180 cm in diameter) filled with opaque water. A hidden platform is submerged beneath the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days): Mice or rats are trained to find the hidden platform from different starting positions. Each trial lasts until the animal finds the platform or for a maximum of 60-90 seconds.
-
Probe Trial (Day 6): The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.[18][19][20][21][22]
-
-
-
Y-Maze Test: Evaluates short-term spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore the arms for a set period (e.g., 8 minutes). The sequence of arm entries is recorded. Spontaneous alternation is calculated as the number of consecutive entries into three different arms divided by the total number of arm entries minus two.[23][24][25][26][27]
-
-
Passive Avoidance Test: Assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief foot shock is delivered.
-
Testing (24 hours later): The animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[28][29][30][31][32]
-
-
Histological and Molecular Assays
-
Immunohistochemistry for Neuroinflammation Markers (Iba-1 and GFAP):
-
Tissue Preparation: Brains are fixed, sectioned, and mounted on slides.
-
Staining: Sections are incubated with primary antibodies against Iba-1 (microglia marker) and GFAP (astrocyte marker), followed by incubation with fluorescently-labeled secondary antibodies.
-
Analysis: The density and morphology of microglia and astrocytes are quantified using microscopy and image analysis software to assess the level of neuroinflammation.[33][34][35][36][37][38]
-
-
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Sample Preparation: Brain tissue is homogenized, and the supernatant is collected.
-
Assay: The supernatant is added to a 96-well plate pre-coated with antibodies specific for TNF-α or IL-6.
-
Detection: A series of antibody incubations and substrate reactions are performed, and the resulting color change is measured using a plate reader to determine the cytokine concentration.[39][40][41][42][43]
-
-
Western Blot for Apoptosis Markers (Bax, Bcl-2, Cleaved Caspase-3):
-
Protein Extraction: Proteins are extracted from brain tissue lysates.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against Bax, Bcl-2, and cleaved caspase-3, followed by HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified to determine the expression levels of apoptotic markers.
-
Mandatory Visualizations
Signaling Pathways in Neuroprotection
The neuroprotective effects of compounds from Cudrania tricuspidata are often attributed to the modulation of specific signaling pathways. The following diagrams illustrate these pathways.
Caption: NF-κB signaling in neuroinflammation.
Caption: Nrf2-mediated antioxidant response.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound in an animal model of neurodegenerative disease.
Caption: Workflow for neuroprotection studies.
References
- 1. Neuroprotective Xanthones from the Root Bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. njppp.com [njppp.com]
- 4. Scopolamine Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 9. Rat unilateral 6-OHDA lesion model of Parkinson's symptoms [bio-protocol.org]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 15. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morris Water Maze Test [bio-protocol.org]
- 21. mmpc.org [mmpc.org]
- 22. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 23. Y-maze Protocol - IMPReSS [web.mousephenotype.org]
- 24. Y-Maze Protocol [protocols.io]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. Y Maze - Novel Arm [protocols.io]
- 27. mmpc.org [mmpc.org]
- 28. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 29. scribd.com [scribd.com]
- 30. scantox.com [scantox.com]
- 31. Passive avoidance test [panlab.com]
- 32. Passive avoidance (step-down test) [protocols.io]
- 33. pubcompare.ai [pubcompare.ai]
- 34. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 35. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 36. youtube.com [youtube.com]
- 37. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 38. researchgate.net [researchgate.net]
- 39. pubcompare.ai [pubcompare.ai]
- 40. pubcompare.ai [pubcompare.ai]
- 41. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 42. documents.thermofisher.com [documents.thermofisher.com]
- 43. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of Cudraxanthone L
For Researchers, Scientists, and Drug Development Professionals
The Importance of Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and research. It involves comparing the results from two or more distinct analytical methods to ensure the reliability, consistency, and accuracy of the data. This is particularly important when transferring a method between laboratories, using different analytical platforms, or when data from different studies need to be compared or combined. The goal is to demonstrate that the different methods provide equivalent results within acceptable predefined criteria.
Comparative Analysis of Analytical Methods
The following sections detail the experimental protocols and performance data for HPLC, UPLC, HPTLC, and LC-MS/MS methods developed for the analysis of xanthones, which can be adapted for cudraxanthone L.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of various compounds.
Experimental Protocol:
A validated HPLC method for the analysis of xanthone and 3-methoxyxanthone provides a solid foundation for developing a method for this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: An isocratic mixture of methanol and water (90:10, v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at 237 nm.[1]
-
Run Time: Approximately 7 minutes.[1]
-
Sample Preparation: As this method was developed for nanocapsule formulations, it commendably does not require a complex sample extraction procedure.[1]
Performance Data:
| Validation Parameter | HPLC Performance Data |
| Linearity (r²) | > 0.999[1] |
| Concentration Range | 0.4-2.5 µg/mL (for xanthone) and 1.0-5.8 µg/mL (for 3-methoxyxanthone)[1] |
| Accuracy (Recovery) | 99.6% to 102.8% (for xanthone) and 98.8% to 102.4% (for 3-methoxyxanthone)[1] |
| Precision (%RSD) | Intra-assay: 1.2% (for xanthone) and 0.3% (for 3-methoxyxanthone)[1] |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that offers higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.
Experimental Protocol:
A UPLC-MS/MS method for the quantification of xanthones in mangosteen peel can be adapted for this compound analysis.[2][3]
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS).[2]
-
Column: A suitable UPLC column, often a sub-2 µm particle size C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B) is commonly used for xanthone analysis.[4]
-
Detection: Tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[2]
Performance Data:
| Validation Parameter | UPLC-MS/MS Performance Data (for various xanthones) |
| Accuracy (Recovery) | 90.34% to 97.66%[2] |
| Precision (%RSD) | Intra-day: 0.93% to 3.43%; Inter-day: 1.56% to 3.70%[2] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples in a cost-effective and efficient manner.
Experimental Protocol:
A validated HPTLC method for the determination of rubraxanthone serves as a good reference.[5]
-
Stationary Phase: Precoated silica gel 60 F254 HPTLC plates.[5]
-
Mobile Phase: A mixture of chloroform, ethyl acetate, methanol, and formic acid (86:6:3:5, v/v/v/v).[5]
-
Sample Application: 5 µL of standard and sample solutions applied to the plate.[5]
-
Development: The plate is developed in a saturated twin-trough chamber at room temperature.[5]
-
Detection: Densitometric scanning at 243 nm.[5]
Performance Data:
| Validation Parameter | HPTLC Performance Data |
| Linearity | Validated, specific range not detailed in the abstract.[5] |
| Accuracy (Recovery) | Validated according to guidelines.[5] |
| Precision | Validated according to guidelines.[5] |
| Limit of Detection (LOD) | Determined as part of the validation.[5] |
| Limit of Quantification (LOQ) | Determined as part of the validation.[5] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for trace-level quantification.
Experimental Protocol:
A sensitive and rapid LC-DAD-MS-based procedure for the determination of hydroxyanthracene derivatives provides a relevant methodology.[6]
-
Instrumentation: An LC system coupled to a Diode Array Detector (DAD) and a mass spectrometer.[6]
-
Sample Preparation: For solid samples, solvent extraction and evaporative concentration. For liquid samples, lyophilisation.[6]
Performance Data:
| Validation Parameter | LC-DAD-MS Performance Data |
| Linearity (r²) | > 0.98 (LC-DAD), > 0.99 (LC-MS)[6] |
| Concentration Range | 0.099–21.0 mg/L (LC-DAD), 0.099–10.6 mg/L (LC-MS)[6] |
| Limit of Detection (LOD) | Average of 0.03 mg/L[6] |
| Limit of Quantification (LOQ) | Average of 0.10 mg/L[6] |
| Precision (%CV) | < 12.72%[6] |
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
Conclusion
The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
-
HPLC offers a reliable and robust method suitable for routine quality control.[1]
-
UPLC provides a significant advantage in terms of speed and sensitivity, making it ideal for high-throughput screening.[2][3]
-
HPTLC is a cost-effective option for the simultaneous analysis of multiple samples.[5]
-
LC-MS/MS delivers the highest sensitivity and selectivity, which is crucial for analyzing samples with complex matrices or very low concentrations of the analyte.[6]
While the provided data is for structurally similar xanthones, these protocols and performance metrics serve as an excellent starting point for the development and validation of a specific method for this compound. A subsequent cross-validation between the chosen method and a reference method would be essential to ensure the accuracy and reliability of the results.
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. High Performance Thin layer Chromatography: Densitometry Method for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Deconvolution of Cudraxanthone L's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Cudraxanthone L, a naturally occurring xanthone, against other related compounds. By presenting key experimental data and detailed methodologies, this document aims to facilitate further research and drug development efforts in the fields of anti-inflammatory and antiplatelet therapies.
Executive Summary
This compound, isolated from plants of the Moraceae family, has demonstrated significant biological activities, primarily as an antiplatelet and anti-inflammatory agent. Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of platelet aggregation and the suppression of inflammatory responses. This guide deconvolutes its mechanism by comparing it with structurally and functionally similar compounds: Derrone, Euchrestaflavanone A, and Cudraxanthone B. The comparative data highlights the nuances in their mechanisms, offering insights into potential therapeutic applications.
Comparative Analysis of Antiplatelet Activity
The antiplatelet activity of this compound and its alternatives is a key area of investigation. While direct target deconvolution studies for this compound are not extensively available, its mechanism can be inferred from its effects on downstream signaling molecules and compared with related compounds. A primary mechanism shared among these compounds is the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are crucial second messengers in platelet activation pathways.
Quantitative Data on Antiplatelet Effects
The following table summarizes the available quantitative data on the inhibition of collagen-induced platelet aggregation for this compound and its comparators.
| Compound | IC50 (Collagen-Induced Platelet Aggregation) | Effect on cAMP/cGMP Levels | Key Signaling Pathways Affected |
| This compound | Not explicitly reported in reviewed literature | Increases cAMP levels[1] | - |
| Derrone | 27.8 µM[1] | Increases cAMP and cGMP levels | Inhibition of Ca2+ mobilization, TXA2 generation[1] |
| Euchrestaflavanone A | Not explicitly reported in reviewed literature | Increases cAMP levels[1][2] | Downregulation of αIIb/β3-mediated signaling[2] |
| Cudraxanthone B | 27.8 µM[3][4] | Increases cAMP and cGMP levels[3] | Inhibition of Ca2+ mobilization, αIIb/β3 activation[3] |
Mechanism of Action: Signaling Pathways
This compound and its analogs exert their effects by modulating intracellular signaling cascades. The primary known mechanisms revolve around their antiplatelet and anti-inflammatory properties.
Antiplatelet Signaling Pathway
The antiplatelet effect is largely attributed to the increase in intracellular cAMP and cGMP levels.[1][3] These cyclic nucleotides activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which in turn phosphorylate various downstream targets to inhibit platelet activation.
Anti-inflammatory Signaling Pathway
This compound has also been shown to exhibit anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Platelet Aggregation Assay (Collagen-Induced)
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by collagen.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 1500 x g) for 20 minutes.
-
Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer.
-
A baseline is established with PPP (100% transmission) and PRP (0% transmission).
-
PRP is pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Collagen (e.g., 2.5 µg/mL) is added to induce aggregation, and the change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum aggregation percentage is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.
Intracellular cAMP and cGMP Measurement
Objective: To quantify the levels of intracellular cAMP and cGMP in platelets following treatment with a test compound.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Treatment and Stimulation: Platelets are pre-incubated with the test compound or vehicle at 37°C. Following this, a stimulating agent (e.g., collagen) is added to induce platelet activation.
-
Reaction Termination and Lysis: The reaction is stopped by the addition of a lysis buffer or a reagent that halts enzymatic activity (e.g., ice-cold ethanol).
-
Quantification: The levels of cAMP and cGMP in the cell lysates are measured using commercially available Enzyme Immunoassay (EIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of cAMP or cGMP is calculated based on a standard curve and normalized to the protein concentration of the lysate.
Western Blot Analysis for MAPK and NF-κB Signaling
Objective: To assess the effect of a compound on the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies) is cultured to an appropriate confluency. The cells are then pre-treated with various concentrations of the test compound for a specific duration, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated to determine the activation status of the signaling pathway.
Conclusion
This compound demonstrates promising antiplatelet and anti-inflammatory activities through the modulation of cAMP/cGMP and NF-κB/MAPK signaling pathways. While its potency in inhibiting platelet aggregation requires further quantitative analysis, its mechanistic profile, when compared to related compounds like Derrone and Cudraxanthone B, suggests it is a valuable candidate for further investigation. The experimental protocols provided herein offer a standardized framework for future studies aimed at a more detailed deconvolution of its mechanism of action and the identification of its direct molecular targets. Such studies will be crucial for the potential development of this compound as a therapeutic agent.
References
- 1. Derrone Inhibits Platelet Aggregation, Granule Secretion, Thromboxane A2 Generation, and Clot Retraction: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euchrestaflavanone A can attenuate thrombosis through inhibition of collagen-induced platelet activation -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of Cudraxanthone L: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudraxanthone L is a xanthone compound isolated from the plant Cudrania tricuspidata. It has garnered interest in the scientific community for its potential therapeutic applications, notably in oncology and hematology. This guide provides a comparative analysis of this compound, focusing on its known biological activities and offering a framework for assessing its potential off-target effects. The performance of this compound is compared with other natural compounds from the same source and with synthetic inhibitors targeting similar pathways. This guide is intended to be a resource for researchers investigating the therapeutic potential and safety profile of this compound.
Primary Activities and Potential Off-Target Effects
This compound has demonstrated primary activities in two key areas: anti-cancer effects against gastric cancer and antiplatelet activity. In the context of drug development, a primary or "on-target" effect is the intended therapeutic action, while "off-target" effects refer to interactions with other cellular components, which can lead to unforeseen side effects or even new therapeutic opportunities.
Anti-Cancer Activity: Regulation of MAPK Signaling and FAS-Mediated Apoptosis
This compound has been shown to inhibit the proliferation of gastric cancer cells, with a pronounced effect on the MGC-803 cell line.[1] The primary mechanism of its anti-cancer action involves the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the promotion of the FAS-mediated apoptotic pathway.[1] The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By modulating this pathway, this compound can arrest the cell cycle and inhibit tumor growth.[1] Concurrently, it promotes apoptosis, or programmed cell death, through the FAS-mediated pathway, a key extrinsic apoptotic route.[1]
Any effects of this compound on other signaling pathways or cellular processes would be considered potential off-target effects in the context of its anti-cancer activity.
Antiplatelet Activity
This compound also exhibits antiplatelet effects, suggesting its potential as an antithrombotic agent. Its mechanism is reported to be similar to that of derrone, another compound from Cudrania tricuspidata, but with a more specific action of increasing cyclic AMP (cAMP) levels in platelets.[2] Elevated cAMP levels inhibit platelet activation and aggregation.
When considering its use as an antiplatelet agent, any interactions with other cellular targets, including those related to its anti-cancer effects, could be classified as off-target.
Comparative Analysis
This section compares the activity of this compound with natural and synthetic alternatives. Due to the limited availability of public quantitative data for this compound, some comparisons are qualitative.
Comparison of Anti-Cancer Activity in MGC-803 Gastric Cancer Cells
| Compound | Primary Target(s)/Mechanism | IC50 (MGC-803 cells) | Other Observed Effects (Potential Off-Targets) |
| This compound | Regulation of MAPK signaling, promotion of FAS-mediated apoptosis[1] | Data not available | Antiplatelet activity, hepatoprotective effects. |
| 2'-hydroxyflavanone | STAT3 pathway inhibition[3] | 9.3 µg/ml[3] | Not specified. |
| Proanthocyanidins | Induction of autophagy and apoptosis[4] | 40.654 µg/ml[4] | Not specified. |
| Trametinib (Mekinist®) | MEK1/MEK2 inhibitor | Varies by cell line | Skin toxicities, diarrhea, fatigue.[5] |
| Selumetinib (Koselugo®) | MEK1/MEK2 inhibitor | Varies by cell line | Gastrointestinal issues, rash, fatigue, elevated creatine phosphokinase.[6][7] |
Comparison of Antiplatelet Activity
| Compound | Mechanism | IC50 (Collagen-Induced Platelet Aggregation) | Other Observed Effects (Potential Off-Targets) |
| This compound | Increases cAMP levels[2] | Data not available | Anti-cancer activity (MAPK and FAS pathway modulation).[1] |
| Cudraxanthone B | Inhibition of Ca2+ mobilization and αIIbβ3 activation[8] | 27.8 µM[8] | Not specified. |
| Derrone | Inhibition of platelet aggregation, granule secretion, and thromboxane A2 generation[6] | 27.8 µM[6] | Not specified. |
Experimental Protocols
To aid in the further investigation of this compound and its alternatives, detailed protocols for key experiments are provided below.
Western Blot for MAPK Phosphorylation
Objective: To quantify the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2).
Protocol:
-
Cell Culture and Treatment: Culture MGC-803 cells to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
-
Quantification: Quantify the band intensities using densitometry software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.
FAS-Mediated Apoptosis Assay
Objective: To determine the percentage of apoptotic cells induced by this compound through the FAS-mediated pathway.
Protocol:
-
Cell Culture and Treatment: Culture MGC-803 cells and treat with this compound or a vehicle control.
-
Apoptosis Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound on platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect human blood in tubes containing sodium citrate.
-
Centrifuge the blood at a low speed to obtain PRP.
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to measure changes in light transmission through a suspension of PRP.
-
Pre-incubate the PRP with various concentrations of this compound or a vehicle control.
-
Induce platelet aggregation by adding an agonist such as collagen or ADP.
-
Record the maximum aggregation percentage.
-
-
IC50 Determination: Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's anti-cancer mechanism of action.
Caption: A general workflow for identifying and validating off-target effects.
Caption: Comparison of target profiles for this compound and Trametinib.
References
- 1. This compound inhibits gastric cancer by regulating the MAPK signalling and promoting FAS-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyflavanone inhibits gastric carcinoma MGC-803 cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of apoptosis by proanthocyanidin-induced autophagy in the human gastric cancer cell line MGC-803 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derrone Inhibits Platelet Aggregation, Granule Secretion, Thromboxane A2 Generation, and Clot Retraction: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Statistical Validation of Cudraxanthone L Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of cudraxanthone L, a xanthone isolated from Cudrania tricuspidata. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide leverages data from structurally related compounds found in the same plant and commonly used standard drugs to provide a statistical and biological context for its potential efficacy.
Antiplatelet Activity
Table 1: Comparison of Antiplatelet Activity (Collagen-Induced Platelet Aggregation)
| Compound | Source | IC50 (µM) | Reference |
| Cudraxanthone B | Cudrania tricuspidata | 27.8 | [2] |
| Derrone | Cudrania tricuspidata | 27.8 | [1] |
| Aspirin | Standard Drug | ~30 (in vitro) |
Experimental Protocol: Collagen-Induced Platelet Aggregation
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by collagen.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP.
-
Incubation: PRP is incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time at 37°C.
-
Aggregation Induction: Collagen is added to the PRP to induce platelet aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmittance through the PRP suspension over time using an aggregometer.
-
Data Analysis: The concentration of the test compound that inhibits platelet aggregation by 50% (IC50) is calculated.
Signaling Pathway of this compound in Platelet Inhibition
The proposed mechanism of action for this compound's antiplatelet effect involves the modulation of intracellular signaling cascades that regulate platelet activation. An increase in cAMP levels, as suggested for this compound, leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that ultimately inhibit key events in platelet aggregation, such as calcium mobilization and granule secretion.
Caption: Proposed signaling pathway for this compound's antiplatelet activity.
Anti-inflammatory Activity
Xanthones isolated from Cudrania tricuspidata have demonstrated anti-inflammatory properties. While specific IC50 values for this compound in inhibiting inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are not available, related compounds have shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Table 2: Comparison of Anti-inflammatory Activity (LPS-Induced Nitric Oxide Production in RAW 264.7 Cells)
| Compound | Source | IC50 (µM) | Reference |
| Cudratricusxanthone A | Cudrania tricuspidata | >2.5 (for TNF-α) | [3] |
| Luteolin | Flavonoid | 17.1 | [4] |
| Dexamethasone | Standard Drug | Varies with experimental conditions |
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with LPS.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound or vehicle control for a specific duration.
-
Stimulation: LPS is added to the cell culture to induce an inflammatory response and NO production.
-
Nitrite Measurement: After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined.
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for determining the anti-inflammatory activity of this compound.
Hepatoprotective Activity
Several isoprenylated xanthones from Cudrania tricuspidata have shown significant hepatoprotective effects against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells. Although a specific EC50 value for this compound is not provided in the available literature, data for other xanthones from the same plant are available for comparison.
Table 3: Comparison of Hepatoprotective Activity (Tacrine-Induced Cytotoxicity in Hep G2 Cells)
| Compound | Source | EC50 (µM) | Reference |
| Cudratricusxanthone A | Cudrania tricuspidata | Moderate activity | [5] |
| Gerontoxanthone A | Cudrania tricuspidata | 125.9 | [5][6] |
| Cudraflavone B | Cudrania tricuspidata | 37.39 | [5][6] |
| Gericudranin E | Cudrania tricuspidata | 39.87 | [5][6] |
| Silybin | Standard Drug | 84.76 | [5][6] |
Experimental Protocol: Tacrine-Induced Cytotoxicity Assay
This assay evaluates the ability of a compound to protect liver cells from damage induced by the hepatotoxin tacrine.
-
Cell Culture: Human hepatoma Hep G2 cells are cultured in a suitable medium.
-
Treatment: Cells are treated with various concentrations of the test compound in the presence of tacrine.
-
Incubation: The cells are incubated for a specified period.
-
Viability Assessment: Cell viability is determined using a method such as the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The EC50 value, the concentration of the compound that provides 50% protection against tacrine-induced cell death, is calculated.
Neuroprotective Activity
The neuroprotective potential of compounds from Cudrania tricuspidata has been investigated against neurotoxin-induced cell death in human neuroblastoma SH-SY5Y cells, a common in vitro model for Parkinson's disease research. While specific EC50 values for this compound are not available, the neuroprotective effects of other compounds from this plant have been reported.
Table 4: Comparison of Neuroprotective Activity (6-OHDA-Induced Cell Death in SH-SY5Y Cells)
| Compound | Source | Activity | Reference |
| 5,7-Dihydroxychromone | Cudrania tricuspidata | Significant protection | [7] |
| Cocoa Extract | Natural Product | Preserved cell viability up to 67.65% | [8] |
| Astaxanthin | Carotenoid | Suppressed apoptosis in a dose-dependent manner | [9] |
Experimental Protocol: 6-OHDA-Induced Neurotoxicity Assay
This assay assesses the ability of a compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.
-
Treatment: Differentiated cells are pre-treated with various concentrations of the test compound.
-
Induction of Toxicity: 6-OHDA is added to the culture medium to induce oxidative stress and cell death.
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying markers of apoptosis.
-
Data Analysis: The neuroprotective effect is quantified, and if possible, an EC50 value is determined.
Logical Relationship in Neuroprotection Studies
Caption: Logical flow of a neuroprotective bioassay.
References
- 1. Derrone Inhibits Platelet Aggregation, Granule Secretion, Thromboxane A2 Generation, and Clot Retraction: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatoprotective compounds of the roots of Cudrania tricuspidata on tacrine-induced cytotoxicity in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protective effects of astaxanthin on 6-hydroxydopamine-induced apoptosis in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Cudraxanthone L and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of Cudraxanthone L and its related xanthone derivatives, supported by experimental data. The information is presented to facilitate the evaluation of these compounds as potential anticancer agents.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and several of its naturally occurring derivatives isolated from Cudrania tricuspidata. The data is compiled from a comparative study that evaluated these compounds against a panel of human digestive apparatus tumor cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | HCT-116 (Colon) | SMMC-7721 (Liver) | SGC-7901 (Gastric) | BGC-823 (Gastric) |
| This compound | >2 µM | >2 µM | >2 µM | >2 µM |
| Cudratricusxanthone H | 3.12 µM | 2.70 µM | 4.33 µM | 3.89 µM |
| Macluraxanthone B | 12.66 µM | 8.75 µM | 10.11 µM | 9.54 µM |
| Macluraxanthone C | - | - | - | - |
| Cudraxanthone E | - | - | - | - |
| Cudraxanthone K | - | - | - | - |
| Cudratricusxanthone A | 1.3 µg/mL | 9.8 µg/mL | 3.2 µg/mL | - |
| Cudratricusxanthone C | 1.6 µg/mL | 2.3 µg/mL | 4.5 µg/mL | 11.8 µg/mL |
| Cudratricusxanthone E | 2.1 µg/mL | 3.4 µg/mL | 5.6 µg/mL | 8.9 µg/mL |
| Toxyloxanthone C | 2.5 µg/mL | 1.8 µg/mL | 3.3 µg/mL | 10.2 µg/mL |
| Xanthone V(1a) | 1.9 µg/mL | 1.3 µg/mL | 2.8 µg/mL | - |
Note: Some IC50 values were reported in µg/mL and others in µM. Direct conversion is not possible without the molecular weights of each compound. Data is presented as found in the source literature to maintain accuracy. A hyphen (-) indicates that data was not provided for that specific compound-cell line combination in the cited study.
Experimental Protocols
The cytotoxic activities of this compound and its derivatives were primarily determined using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, SMMC-7721, SGC-7901, BGC-823)
-
Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives. A control group with no compound treatment and a blank group with media alone are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a multi-well spectrophotometer at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Cudraxanthone-Induced Cytotoxicity
Research suggests that this compound and its derivatives exert their cytotoxic effects primarily through the induction of apoptosis. One of the key mechanisms involved is the activation of the FAS-mediated extrinsic apoptosis pathway.
The diagram above illustrates the proposed mechanism where this compound and its derivatives promote the FAS-mediated apoptotic pathway. This process is initiated by the binding of the Fas ligand (FasL) to its receptor (FasR), leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex then activates initiator caspases, such as Caspase-8, which in turn activate executioner caspases like Caspase-3, ultimately leading to programmed cell death, or apoptosis.
Conclusion
The available data indicates that several derivatives of this compound exhibit significant cytotoxic activity against various human cancer cell lines, primarily through the induction of apoptosis. While this compound itself showed limited activity in the reported study, its derivatives, particularly Cudratricusxanthone H and A, display potent cytotoxic effects, suggesting that structural modifications to the Cudraxanthone scaffold can significantly enhance its anticancer potential. Further research into the synthesis of novel derivatives and a more comprehensive evaluation of their structure-activity relationships is warranted to develop these compounds into effective chemotherapeutic agents. The detailed experimental protocols and the elucidated signaling pathway provided in this guide serve as a valuable resource for researchers in this field.
Safety Operating Guide
Personal protective equipment for handling cudraxanthone L
Essential Safety and Handling Guide for Cudraxanthone L
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general best practices for handling potent, bioactive research compounds of unknown toxicity. Researchers must request a comprehensive SDS from their supplier and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a natural xanthone compound isolated from Cudrania tricuspidata.[1][2] Given its potential biological activity, including cytotoxic effects against tumor cell lines, it should be handled with care.[3]
Personal Protective Equipment (PPE)
Due to the absence of specific toxicity data, a conservative approach to PPE is required. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid powder (weighing, aliquoting) | Safety glasses with side shields or chemical splash goggles. | Nitrile or latex gloves (double-gloving recommended). | Full-length lab coat. | N95 respirator or working in a certified chemical fume hood. |
| Preparing stock solutions | Chemical splash goggles or a face shield.[4] | Nitrile or latex gloves. Check for solvent compatibility. | Full-length lab coat. | Work in a certified chemical fume hood. |
| Administering to cell cultures or animals | Safety glasses. | Nitrile or latex gloves. | Lab coat. | Not generally required if performed in a biological safety cabinet. |
| Cleaning and waste disposal | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat.[4] | Work in a well-ventilated area or fume hood. |
Standard Operating Procedures
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a typical laboratory setting.
1. Preparation and Planning:
- Obtain and review the supplier-specific Safety Data Sheet (SDS).
- Designate a specific area for handling this compound, preferably within a chemical fume hood.
- Ensure all necessary PPE is available and in good condition.
- Prepare all necessary equipment (e.g., microbalance, vials, solvents) before retrieving the compound. This compound is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[5][6]
2. Handling the Solid Compound:
- Perform all manipulations of the solid powder within a certified chemical fume hood to minimize inhalation risk.
- Wear appropriate PPE as outlined in the table above (double gloves, lab coat, eye protection, and respirator if not in a fume hood).
- Use a microbalance with a draft shield to weigh the compound.
- Handle the compound gently to avoid creating airborne dust.
3. Solution Preparation:
- Prepare solutions in a chemical fume hood.
- Add the solvent slowly to the vial containing the pre-weighed this compound.
- Cap the vial securely before mixing or vortexing.
- Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
4. Storage:
- Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C in tightly sealed vials.[5]
- Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[5]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
- Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Collect all unused solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
- Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
2. Decontamination:
- Decontaminate all non-disposable equipment (e.g., spatulas, glassware) by thoroughly rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
- Collect the rinse solvent as hazardous liquid waste.
- After the solvent rinse, wash the equipment with soap and water.
3. Final Disposal:
- Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[7]
Visual Workflow Guides
The following diagrams illustrate the key decision-making and operational workflows for safely handling this compound.
Caption: High-level workflow from preparation to disposal for this compound.
Caption: Step-by-step operational safety procedure for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 135541-40-1 | KFA54140 | Biosynth [biosynth.com]
- 3. Cytotoxic isoprenylated xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. This compound | CAS:135541-40-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. Cudraxanthone B | CAS:84955-05-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
